molecular formula C12H19N3 B038766 4-(4-Ethylpiperazin-1-yl)aniline CAS No. 115619-01-7

4-(4-Ethylpiperazin-1-yl)aniline

カタログ番号: B038766
CAS番号: 115619-01-7
分子量: 205.3 g/mol
InChIキー: KEPUOYACJXZYTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Ethylpiperazin-1-yl)aniline is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This aniline derivative, featuring a polar piperazine group, serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of receptor antagonists and kinase inhibitors. Its primary research value lies in its role as a key precursor in the synthesis of compounds with potential pharmacological activity, often acting as a diaminoaryl scaffold that can be functionalized to interact with specific biological targets.

特性

IUPAC Name

4-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPUOYACJXZYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359078
Record name 4-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115619-01-7
Record name 4-(4-Ethyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115619-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-(4-Ethylpiperazin-1-yl)aniline, a compound of interest in medicinal chemistry and drug development.

Core Chemical Properties

This compound, also known by its CAS Number 115619-01-7, is an aromatic amine featuring a piperazine moiety.[1] Its structural characteristics make it a valuable building block in the synthesis of pharmacologically active molecules.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₉N₃PubChem[1]
Molecular Weight 205.30 g/mol PubChem[1]
CAS Number 115619-01-7PubChem[1]
IUPAC Name This compoundPubChem[1]
Melting Point 76-78 °CChemicalBook
Boiling Point (Predicted) 364.4 ± 37.0 °CChemicalBook
Density (Predicted) 1.065 ± 0.06 g/cm³ChemicalBook
Topological Polar Surface Area 32.5 ŲPubChem[1]
XLogP3 (Computed) 1.5PubChem[1]
SMILES CCN1CCN(CC1)C2=CC=C(C=C2)NPubChem[1]
InChIKey KEPUOYACJXZYTQ-UHFFFAOYSA-NPubChem[1]
Solubility and Stability
Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, spectral data for the closely related analogue, 4-(4-Methylpiperazin-1-yl)aniline , is available and can serve as a reference for structural confirmation.[2] For definitive characterization, it is recommended to acquire 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra for the specific compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the catalytic reduction of its nitro precursor, 1-ethyl-4-(4-nitrophenyl)piperazine.[3]

Reaction Scheme:

G reactant 1-Ethyl-4-(4-nitrophenyl)piperazine product This compound reactant->product H₂, 10% Pd/C Ethanol, RT, 9h

Caption: Synthesis of this compound.

Materials:

  • 1-Ethyl-4-(4-nitrophenyl)piperazine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (1 equivalent) in ethanol in a reaction vessel suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution (a typical catalytic amount is ~2.5-5% by weight of the starting material).

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 9 hours.[3]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtering the reaction mixture through a pad of diatomaceous earth.

  • Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation) to yield the crude 4-(4-ethyl-1-piperazinyl)aniline.

Purification Protocol

Further purification of the crude product is typically achieved by column chromatography.

Materials:

  • Silica gel (200-300 mesh)

  • Solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol)

  • Glass column and other standard chromatography equipment

Procedure:

  • Prepare a silica gel slurry in the initial, low-polarity eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Biological Relevance and Drug Development

The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of phenylpiperazine are investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and antifungal agents.[4]

Interaction with Cytochrome P450 3A4 (CYP3A4)

This compound (ligand ID: VYU) has been identified as a ligand in the crystal structure of Cytochrome P450 3A4 (CYP3A4) (PDB ID: 7FN9).[1] CYP3A4 is a critical enzyme in human drug metabolism, responsible for the oxidative metabolism of a vast number of pharmaceuticals.

The interaction of small molecules with CYP3A4 is of paramount importance in drug development for several reasons:

  • Metabolic Stability: The rate at which a compound is metabolized by CYP3A4 influences its pharmacokinetic profile, including its half-life and bioavailability.

  • Drug-Drug Interactions: Inhibition or induction of CYP3A4 by one drug can alter the metabolism of co-administered drugs, potentially leading to toxicity or loss of efficacy.

  • Pharmacoenhancement: Intentional inhibition of CYP3A4 is a strategy used to "boost" the concentration of other drugs, as seen with ritonavir in HIV therapy.

The determination of the crystal structure of CYP3A4 in complex with this compound provides a detailed, atomic-level view of how this chemical scaffold binds to the active site of the enzyme. This information is invaluable for the rational design of new drug candidates with optimized metabolic profiles or for developing specific CYP3A4 inhibitors.

Role in Drug Metabolism Pathway

The workflow below illustrates the central role of CYP3A4 in Phase I drug metabolism, the process in which this compound is involved as a ligand.

G cluster_0 Drug Development & Metabolism Drug Drug Candidate (e.g., containing a phenylpiperazine scaffold) CYP3A4 CYP3A4 Enzyme (PDB: 7FN9) Drug->CYP3A4 Metabolism Metabolite Oxidized Metabolite CYP3A4->Metabolite Phase I Oxidation Excretion Phase II Conjugation & Excretion Metabolite->Excretion Interaction This compound (Ligand VYU) Inhibits/Binds to Active Site Interaction->CYP3A4 Binding/ Inhibition

Caption: Role of CYP3A4 in Drug Metabolism and Ligand Interaction.

Safety and Handling

This compound is classified as harmful and an irritant.[1]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.

  • Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.

In case of exposure, follow standard first-aid procedures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse with pure water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Seek immediate medical attention in all cases of significant exposure.

Conclusion

This compound is a compound with significant relevance to the field of drug development, primarily due to its interaction with the key metabolic enzyme CYP3A4. The availability of its crystal structure in complex with this enzyme provides a powerful tool for designing molecules with tailored pharmacokinetic properties. The synthesis protocol outlined, based on the reduction of a nitro-precursor, offers a reliable route to access this valuable research chemical. As with any active chemical agent, appropriate safety precautions must be observed during its handling and use.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-yl)aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring an aniline moiety linked to an ethylpiperazine group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols, and explores its potential role in cellular signaling pathways, particularly in the context of kinase inhibition.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

PropertyValueData TypeSource(s)
Chemical Structure Chemical Structure of this compound-[1]
Molecular Formula C₁₂H₁₉N₃Experimental[1][2]
Molecular Weight 205.30 g/mol Calculated[1]
CAS Number 115619-01-7-[1][2]
Melting Point 73-75 °CExperimental[3]
Boiling Point 364.4 ± 37.0 °CPredicted[3]
Density 1.065 ± 0.06 g/cm³Predicted[3]
logP (XLogP3) 1.5Predicted[1]
pKa Not available--
Water Solubility Soluble in common organic solventsQualitative[4]
Appearance Yellow or gray to black solidExperimental[4]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. While specific experimental details for this compound are not extensively published, this section outlines general and widely accepted protocols for key measurements.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-aromatic precursor.[5]

General Procedure:

  • Dissolution: 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) is dissolved in ethanol (50 mL).

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) catalyst (0.2 g) is added to the solution.

  • Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 9 hours.

  • Work-up: Upon completion, the catalyst is removed by filtration through diatomaceous earth.

  • Isolation: The filtrate is concentrated under high vacuum to yield the final product, 4-(4-ethyl-1-piperazinyl)aniline.[5]

Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product 1-ethyl-4-(4-nitrophenyl)piperazine 1-ethyl-4-(4-nitrophenyl)piperazine Reaction Reaction 1-ethyl-4-(4-nitrophenyl)piperazine->Reaction Ethanol Ethanol Ethanol->Reaction 10% Pd/C 10% Pd/C 10% Pd/C->Reaction H2 atmosphere H2 atmosphere H2 atmosphere->Reaction Room Temperature, 9h Room Temperature, 9h Room Temperature, 9h->Reaction Filtration Filtration Reaction->Filtration Remove Catalyst Concentration Concentration Filtration->Concentration Purified Solution This compound This compound Concentration->this compound

Caption: General workflow for the synthesis of this compound.

Potential Role in Signaling Pathways and Drug Development

The piperazine ring is a well-established pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[6][7] Derivatives of this compound and structurally similar compounds have been identified as key intermediates in the synthesis of various therapeutic agents, particularly kinase inhibitors.[4][8]

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of diseases such as cancer.[8] The piperazine moiety can play a significant role in the binding of inhibitors to the ATP-binding site of kinases, thereby modulating their activity. The structural features of this compound, with its reactive aniline nitrogen and the versatile piperazine ring, make it an attractive starting point for the development of novel kinase inhibitors.[6][9]

While direct evidence of this compound's involvement in specific signaling pathways is not yet prevalent in the literature, its utility in the synthesis of compounds targeting kinases suggests its potential to indirectly influence pathways such as:

  • Growth Factor Receptor Signaling: Many kinase inhibitors target receptors like EGFR, VEGFR, and PDGFR, which are central to cell proliferation and angiogenesis.

  • Intracellular Signaling Cascades: Pathways involving kinases like CDKs are critical for cell cycle regulation and are common targets for anticancer drugs.[10]

Logical Relationship in Kinase Inhibitor Development

G Role in Kinase Inhibitor Development Start This compound (Scaffold) Synth Chemical Synthesis (Derivatization) Start->Synth Lib Library of Piperazine Derivatives Synth->Lib Screen Biological Screening (Kinase Assays) Lib->Screen Hit Hit Compounds (Active Kinase Inhibitors) Screen->Hit Lead Lead Optimization (ADME/Tox Profiling) Hit->Lead Drug Potential Drug Candidate Lead->Drug

Caption: Logical workflow from scaffold to potential drug candidate.

Conclusion

This compound is a compound with a well-defined set of core physicochemical properties and established synthetic routes. While further experimental determination of properties such as pKa and logP would be beneficial, its primary value lies in its role as a versatile building block in medicinal chemistry. Its structural similarity to known kinase inhibitor scaffolds positions it as a compound of high interest for the development of novel therapeutics targeting a range of cellular signaling pathways. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this compound in their drug discovery and development endeavors.

References

An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)aniline (CAS Number: 115619-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 4-(4-Ethylpiperazin-1-yl)aniline, a key chemical intermediate in contemporary drug discovery and development. This document provides detailed information on its physicochemical properties, synthesis, and its significant role as a scaffold in the generation of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Data

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 115619-01-7[1]
Molecular Formula C₁₂H₁₉N₃[1]
Molecular Weight 205.30 g/mol [1]
IUPAC Name This compound[1]
Appearance Not specified, likely a solid
Melting Point Not available
Boiling Point Not available
Solubility Not specified

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Data not available in searched resources.
¹³C NMR Data not available in searched resources.
Mass Spectrometry Data not available in searched resources.
Infrared (IR) Data not available in searched resources.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its use as a building block in medicinal chemistry. A general and a more detailed experimental protocol are provided below.

General Synthesis Workflow

The most common synthetic route to this compound involves a two-step process: the N-arylation of 1-ethylpiperazine followed by the reduction of the nitro group to an aniline.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the reduction of the nitro-intermediate to the final aniline product.

Reaction: Reduction of 1-Ethyl-4-(4-nitrophenyl)piperazine

Materials:

  • 1-Ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol)

  • Ethanol (50 mL)

  • 10% Palladium on carbon (Pd/C) catalyst (0.2 g)

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) in ethanol (50 mL) in a suitable reaction vessel.

  • Add the 10% Pd/C catalyst (0.2 g) to the solution.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 9 hours.[2]

  • Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, remove the catalyst by filtration through a pad of diatomaceous earth.[2]

  • Concentrate the filtrate under high vacuum to yield the target product, this compound.[2]

Purification and Characterization:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Targeting the BCR-ABL Signaling Pathway

This compound is a crucial structural motif in the development of potent kinase inhibitors, particularly those targeting the aberrant BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML).

The BCR-ABL Signaling Pathway

The constitutive kinase activity of the BCR-ABL oncoprotein drives the proliferation and survival of CML cells through the activation of multiple downstream signaling cascades. Key pathways include the RAS/MAPK and PI3K/AKT pathways.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis (Cell Survival) AKT->Apoptosis STAT5->Apoptosis Inhibitor Derivatives of This compound Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the point of inhibition.

Role as a Pharmacophore

The this compound moiety serves as a critical pharmacophore in the design of BCR-ABL inhibitors. It often occupies the solvent-exposed region of the kinase's ATP-binding pocket, contributing to both the potency and the pharmacokinetic properties of the inhibitor.

Advanced Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay for ABL1

To assess the inhibitory potential of compounds derived from this compound, a robust and high-throughput assay is required. The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the affinity of an inhibitor for a kinase.

Assay Principle

This assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the ABL1 kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results in a high FRET signal. An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.[3][4][5]

LanthaScreen_Principle cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase_H ABL1 Kinase Antibody_H Eu-Ab Tracer_H AF647-Tracer Antibody_H->Tracer_H FRET Kinase_L ABL1 Kinase Antibody_L Eu-Ab Tracer_L AF647-Tracer Inhibitor Test Inhibitor Inhibitor->Kinase_L

Caption: Principle of the LanthaScreen® Eu Kinase Binding Assay.

Detailed Protocol

Materials:

  • ABL1 Kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • LanthaScreen® Kinase Tracer

  • Test inhibitor (derived from this compound) serially diluted in DMSO

  • Kinase Buffer A (5X)

  • 384-well assay plate

Procedure:

  • Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with deionized water.

  • Prepare Reagents at 3X Final Concentration:

    • Test Compound: Prepare a 3X serial dilution of the test compound in 1X Kinase Buffer.

    • Kinase/Antibody Mixture: Prepare a 3X solution of ABL1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer. The optimal concentrations should be determined as per the manufacturer's guidelines, but a typical starting point is 15 nM kinase and 6 nM antibody.[3]

    • Tracer Solution: Prepare a 3X solution of the appropriate Kinase Tracer in 1X Kinase Buffer. The concentration will be specific to the tracer being used.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound dilution to the wells of the 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

Data Analysis:

  • Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well.

  • Plot the emission ratio as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

This in-depth technical guide provides a comprehensive resource for understanding the synthesis, properties, and application of this compound in the context of modern drug discovery. The detailed protocols and pathway diagrams are intended to facilitate its use in the development of novel therapeutics.

References

An In-depth Technical Guide to the Structure and Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(4-Ethylpiperazin-1-yl)aniline. The document details established synthetic protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Properties

This compound is an organic compound featuring a central aniline ring substituted with an ethylpiperazine moiety at the para-position. This structure is a common scaffold in medicinal chemistry.

Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 115619-01-7--INVALID-LINK--
Molecular Formula C₁₂H₁₉N₃--INVALID-LINK--
Molecular Weight 205.30 g/mol --INVALID-LINK--
Melting Point 76-78 °C--INVALID-LINK--
Appearance Solid (predicted)-
Solubility Data not available-

Table 2: Predicted and Representative Spectroscopic Data

Spectroscopy Predicted/Representative Data
¹H NMR Expected signals for aromatic protons (approx. 6.7-7.0 ppm), piperazine ring protons (approx. 2.6-3.2 ppm), ethyl group protons (quartet approx. 2.4 ppm, triplet approx. 1.1 ppm), and amine protons (broad singlet).
¹³C NMR Expected signals for aromatic carbons (approx. 115-150 ppm), piperazine ring carbons (approx. 45-55 ppm), and ethyl group carbons (approx. 12 and 52 ppm).
IR (Infrared) Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-N stretching.
Mass Spectrometry Expected molecular ion peak (M+) at m/z = 205.16.

Synthesis of this compound

The primary and most direct synthesis of this compound involves the reduction of its nitro precursor, 1-ethyl-4-(4-nitrophenyl)piperazine. An alternative theoretical approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Synthesis via Catalytic Hydrogenation (Primary Route)

This method involves the reduction of the nitro group of 1-ethyl-4-(4-nitrophenyl)piperazine to a primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

Reaction Scheme:

1-ethyl-4-(4-nitrophenyl)piperazine + H₂ --(Pd/C)--> this compound

Experimental Protocol:

Materials:

  • 1-ethyl-4-(4-nitrophenyl)piperazine

  • Ethanol (or Methanol)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (e.g., 7.5 mmol) in ethanol (e.g., 50 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 0.2 g) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric pressure or higher, up to 5 MPa for analogous reactions).

  • Stir the reaction mixture vigorously at room temperature (or up to 60°C for analogous reactions) for a designated period (e.g., 9 hours or until reaction completion is confirmed by TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of diatomaceous earth.

  • Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Table 3: Quantitative Data for Catalytic Hydrogenation

ParameterValueNotes
Typical Yield >90%Based on analogous reactions.
Purity HighTypically requires minimal purification after filtration of the catalyst.
Reaction Time 1-9 hoursDependent on temperature, pressure, and catalyst loading.
Temperature Room Temperature - 60°CMilder conditions are generally preferred.
Pressure Atmospheric - 5 MPaHigher pressure can accelerate the reaction.

Synthesis Workflow Diagram:

G Catalytic Hydrogenation Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification A Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine in Ethanol B Add 10% Pd/C Catalyst A->B C Purge with H₂ and Stir B->C D Filter Catalyst C->D E Concentrate Filtrate D->E F Purify Product E->F

Catalytic Hydrogenation Workflow
Alternative Synthesis: Buchwald-Hartwig Amination

A plausible alternative for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of 1-ethylpiperazine with a 4-haloaniline derivative (e.g., 4-bromoaniline or 4-chloroaniline).

Reaction Scheme:

1-ethylpiperazine + 4-bromoaniline --(Pd catalyst, Ligand, Base)--> this compound

Experimental Protocol (General):

Materials:

  • 1-ethylpiperazine

  • 4-bromoaniline (or other 4-haloaniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the 4-haloaniline and 1-ethylpiperazine to the flask.

  • Add the anhydrous solvent.

  • Degas the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically 80-120°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 4: Representative Quantitative Data for Buchwald-Hartwig Amination

ParameterValueNotes
Typical Yield 60-95%Highly dependent on catalyst, ligand, and substrate.
Purity VariableRequires chromatographic purification.
Reaction Time 4-24 hoursDependent on reaction conditions.
Temperature 80-120°CHigher temperatures are often required for less reactive halides.

Logical Relationship Diagram for Synthesis Routes:

G Synthesis Strategies for this compound A 1-ethyl-4-(4-nitrophenyl)piperazine B Catalytic Hydrogenation (Reduction) A->B C This compound B->C D 1-ethylpiperazine + 4-haloaniline E Buchwald-Hartwig Amination (C-N Coupling) D->E E->C

Synthesis Strategies Overview

Conclusion

This technical guide has detailed the structure, properties, and synthesis of this compound. The primary synthetic route via catalytic hydrogenation of the corresponding nitro compound is efficient and high-yielding. An alternative route using Buchwald-Hartwig amination offers a versatile, albeit potentially more complex, approach. The provided experimental protocols and quantitative data serve as a practical resource for the synthesis and characterization of this important chemical entity in research and development settings.

References

An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 4-(4-Ethylpiperazin-1-yl)aniline, a compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitations
Molecular FormulaC₁₂H₁₉N₃[1][2]
Molecular Weight205.30 g/mol [1][3]
IUPAC NameThis compound[1]
CAS Number115619-01-7[2][3]
Melting Point76-78 °C[3]

Experimental Protocols

A crucial aspect of working with any chemical compound is understanding its synthesis and methods for characterization. The following sections detail a common synthetic route and analytical techniques applicable to this compound.

A general and widely used method for the synthesis of this compound involves the reduction of a nitroaromatic precursor.[4]

General Procedure:

  • Dissolution: 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) is dissolved in ethanol (50 mL).

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) catalyst (0.2 g) is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 9 hours.

  • Work-up: Following the completion of the reaction, the catalyst is typically removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.

A visual representation of this experimental workflow is provided in the diagram below.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for assessing the purity of aniline derivatives.[5] For piperazine-containing compounds that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active derivative, allowing for detection at low levels using standard HPLC-UV instrumentation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the compound. While the specific spectral data for this compound is noted to be available in spectral databases, it was not directly provided in the search results.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Mandatory Visualizations

To aid in the understanding of the processes described, the following diagrams have been generated using the DOT language.

G Synthesis Workflow for this compound cluster_reactants Reactants & Solvent cluster_catalyst Catalyst cluster_conditions Reaction Conditions 1-ethyl-4-(4-nitrophenyl)piperazine 1-ethyl-4-(4-nitrophenyl)piperazine ReactionMixture Reaction Mixture 1-ethyl-4-(4-nitrophenyl)piperazine->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture 10% Pd/C 10% Pd/C 10% Pd/C->ReactionMixture Hydrogen Atmosphere Hydrogen Atmosphere Hydrogen Atmosphere->ReactionMixture Room Temperature Room Temperature Room Temperature->ReactionMixture 9 hours 9 hours 9 hours->ReactionMixture Product This compound ReactionMixture->Product Reduction

Caption: Synthesis workflow for this compound.

Biological Context and Potential Applications

While no specific signaling pathways for this compound have been detailed, derivatives of closely related compounds, such as 4-(4-methylpiperazin-1-yl)aniline, have been investigated for their potential in cancer therapy through the stabilization of c-MYC G-quadruplex DNA.[7] Furthermore, other complex molecules incorporating a piperazine moiety have been synthesized and evaluated for their anti-tubercular activity.[8] These findings suggest that the this compound scaffold may serve as a valuable building block in the development of novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-yl)aniline is a chemical compound featuring a substituted aniline ring linked to an ethylpiperazine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its suitability for pharmaceutical development, including formulation, storage, and in vivo performance.

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for assessing the solubility and stability of this compound. The information is intended to support researchers in understanding and evaluating this compound for potential therapeutic applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties provide a foundational understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₉N₃PubChem[1]
Molecular Weight 205.30 g/mol PubChem[1]
Appearance Solid (predicted)---
Melting Point 73-75 °CEchemi[2]
Boiling Point (Predicted) 364.4 ± 37.0 °CEchemi[2]
Density (Predicted) 1.065 ± 0.06 g/cm³Echemi[2]
pKa (Predicted) 7.65 ± 0.10ChemicalBook[3]
LogP (Predicted) 1.5PubChem[1]

Solubility Profile

Table 3.1: Estimated Solubility of this compound

SolventEstimated SolubilityRationale / Comments
Water (pH 7.4) LowThe hydrophobic aniline and ethyl groups likely limit aqueous solubility at physiological pH.
0.1 N HCl (pH 1.2) Moderate to HighProtonation of the piperazine and aniline nitrogens should significantly increase aqueous solubility.
Phosphate Buffered Saline (PBS) Low to ModerateSolubility will be pH-dependent within the buffer range.
Dimethyl Sulfoxide (DMSO) SolubleA common aprotic polar solvent for organic compounds.
Methanol SolubleA polar protic solvent, likely to dissolve the compound.
Ethanol SolubleSimilar to methanol, expected to be a good solvent.
Acetonitrile SolubleA polar aprotic solvent commonly used in chromatography.
Chloroform Slightly SolubleA less polar organic solvent.

Stability Profile

The chemical stability of a drug substance is paramount for ensuring its safety, efficacy, and shelf-life.[6] Potential degradation pathways for this compound include hydrolysis, oxidation, and photodegradation. The aniline moiety can be susceptible to oxidation, while the overall molecule may be sensitive to light.[7]

Table 4.1: Stability Profile of this compound

Stability TypeConditionExpected StabilityPotential Degradation Products
Hydrolytic Acidic (pH 1-3), Neutral (pH 6-8), Basic (pH 9-12)Likely stable at neutral pH. Potential for degradation at extreme pH and elevated temperatures.Ring-opened products, products of N-dealkylation.
Oxidative Exposure to oxidizing agents (e.g., H₂O₂)Susceptible to oxidation, particularly at the aniline nitrogen.N-oxides, hydroxylamines, and polymeric impurities.[7]
Photostability Exposure to UV/Vis light (ICH Q1B conditions)Potentially photolabile due to the aromatic amine chromophore.Colored degradants, oxidative products.
Thermal Elevated temperatures (e.g., 40-80°C)Generally stable at room temperature. Degradation may occur at elevated temperatures.N-formylpiperazine, and other products from ring cleavage have been observed for piperazine itself at high temperatures.[8][9][10]

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[11]

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle.

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Calculation: Calculate the solubility in the original solvent by applying the dilution factor.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery.[14]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[15][16]

  • Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Incubation and Precipitation: Mix and incubate the plate at room temperature for a defined period (e.g., 1-2 hours). Precipitation will occur in wells where the solubility is exceeded.

  • Analysis: The amount of precipitate can be measured by nephelometry (light scattering). Alternatively, the plate can be filtered, and the concentration of the compound remaining in the solution can be quantified by UV spectroscopy or LC-MS/MS.[15][17][18]

Stability Indicating Method (SIM) Development using HPLC

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[19][20][21]

  • Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18) and a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Forced Degradation: Subject the compound to forced degradation conditions (acidic and basic hydrolysis, oxidation, heat, and light) to generate degradation products.[2][22][23][24] The goal is to achieve 5-20% degradation of the active substance.[22]

  • Method Optimization: Analyze the stressed samples by HPLC. Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Hydrolytic Stability Study (Following OECD 111 Guideline)

This study evaluates the rate of hydrolysis as a function of pH.[25][26][27][28][29]

  • Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Incubation: Add a known concentration of this compound to each buffer solution. Incubate the solutions in the dark at a constant temperature (a preliminary test is often run at 50°C).

  • Sampling: At various time points, withdraw aliquots from each solution.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and any major degradation products.

  • Kinetics: Determine the rate of hydrolysis and the half-life of the compound at each pH.

Photostability Study (Following ICH Q1B Guideline)

This study assesses the impact of light on the stability of the compound.[30][31][32][33][34]

  • Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard (combining visible and UV light). The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Analysis: After exposure, compare the exposed sample to the dark control. Analyze both samples for any physical changes (e.g., color) and for chemical degradation using the stability-indicating HPLC method.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Kinetic Solubility (High-Throughput Screening) C Solubility Data for Formulation and Preclinical Studies A->C B Thermodynamic Solubility (Shake-Flask Method) B->C D Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) E Stability-Indicating Method (SIM) Development (e.g., HPLC) D->E G Degradation Pathway Elucidation D->G F Formal Stability Studies (ICH Guidelines) E->F H Shelf-life Determination F->H Start This compound Start->A Early Stage Start->B Lead Optimization Start->D Method Development

Caption: Workflow for solubility and stability testing.

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) Analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH, heat) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photo Photolytic Stress (ICH Q1B Light Exposure) Photo->Analysis Start Drug Substance: This compound Outcome Identify Degradation Products Develop Stability-Indicating Method Understand Degradation Pathways Analysis->Outcome

Caption: Forced degradation study design.

Conclusion

While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a robust framework for its characterization. Based on its chemical structure, the compound is anticipated to have pH-dependent aqueous solubility and may be susceptible to oxidative and photolytic degradation. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary solubility and stability data to support further drug development efforts. The generation of such data is a critical step in assessing the pharmaceutical potential of this compound and enabling the design of stable and effective drug products.

References

An In-depth Technical Guide to the Safety and Hazards of 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Physical Properties

IdentifierValue
IUPAC Name 4-(4-ethylpiperazin-1-yl)aniline
CAS Number 115619-01-7
Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol [1]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Flash Point No data available
Solubility No data available

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards. It is important to note that this classification may be based on data from structurally similar compounds.

GHS Hazard Classification [1][2]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3

Hazard Statements (H-Statements) [1][2]

CodeStatement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Signal Word: Warning[1][2]

GHS Pictograms:

alt text

Toxicological Data

There is a notable absence of publicly available, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound. The "Harmful" classification (Category 4) suggests an LD50 value in the range of 300-2000 mg/kg for oral toxicity, 1000-2000 mg/kg for dermal toxicity, and an LC50 for inhalation of dusts/mists between 1-5 mg/L. However, these are estimations based on the GHS criteria and not experimentally determined values for this specific substance.

Experimental Protocols for Hazard Assessment

The following sections detail the standardized methodologies that would be employed to determine the toxicological and flammability properties of a substance like this compound.

Acute Toxicity Testing

A tiered approach is generally recommended to minimize animal testing. This often starts with in vitro and in silico methods before proceeding to in vivo studies if necessary.

Workflow for Acute Toxicity Assessment

cluster_0 In Silico & In Vitro Assessment cluster_1 In Vivo Testing (if required and justified) a Structural Activity Relationship (SAR) Analysis b In Vitro Cytotoxicity Assays a->b Initial Screening c Acute Oral Toxicity (OECD 420, 423, or 425) b->c Proceed if data is inconclusive d Acute Dermal Toxicity (OECD 402) c->d e Acute Inhalation Toxicity (OECD 403) d->e

A generalized workflow for acute toxicity testing.
  • Acute Oral, Dermal, and Inhalation Toxicity: These studies are typically conducted according to OECD (Organisation for Economic Co-operation and Development) guidelines. For instance, OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) involves a stepwise procedure with a small number of animals.

Skin and Eye Irritation/Corrosion Testing
  • Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the shaved skin of a rabbit for a set period (e.g., 4 hours) and observing for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.[3][4] A sequential testing strategy is often employed, starting with in vitro methods to reduce animal usage.[3][4]

  • Eye Irritation/Corrosion (OECD 405): A single dose of the substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control.[2][5][6] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific intervals.[2][5][6] The use of analgesics and anesthetics is recommended to minimize animal distress.[2] In vitro alternatives, such as those using reconstructed human cornea-like epithelium (RhCE) models (OECD 496), are increasingly used to reduce or replace animal testing.[7]

Logical Flow for Skin and Eye Hazard Identification

start Substance to be Tested in_vitro_skin In Vitro Skin Irritation/Corrosion Test (e.g., OECD 431, 439) start->in_vitro_skin in_vitro_eye In Vitro Eye Irritation Test (e.g., OECD 496) start->in_vitro_eye in_vivo_skin In Vivo Dermal Irritation Test (OECD 404) in_vitro_skin->in_vivo_skin Inconclusive classify_skin Classify Skin Hazard in_vitro_skin->classify_skin Clear Result in_vivo_skin->classify_skin in_vivo_eye In Vivo Eye Irritation Test (OECD 405) in_vitro_eye->in_vivo_eye Inconclusive classify_eye Classify Eye Hazard in_vitro_eye->classify_eye Clear Result in_vivo_eye->classify_eye

Tiered testing strategy for skin and eye irritation.
Flammability Testing

  • Flash Point: Standard methods to determine the flash point of a liquid include the Pensky-Martens closed-cup tester (ASTM D93) and the Tag closed-cup tester (ASTM D56).[8][9] These tests determine the lowest temperature at which vapors of the material will ignite with an ignition source.[8]

  • Autoignition Temperature: This is determined using methods like ASTM E659, which identifies the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.[8]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazard classifications, the following precautions are recommended when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[10]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[10]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Fire-Fighting and Accidental Release Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10]

  • Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up or absorb the spill with inert material and place it in a suitable, closed container for disposal. Prevent entry into waterways, sewers, basements, or confined areas.[10]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: No specific data available, but generally, avoid heat, flames, and sparks for organic compounds.

  • Incompatible Materials: No specific data available, but likely incompatible with strong oxidizing agents, which is typical for aniline derivatives.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. The material may be sent to a licensed chemical destruction facility. Do not allow it to enter the sewer system.[10]

Conclusion

This compound is a chemical that should be handled with care due to its classification as harmful if swallowed, inhaled, or in contact with skin, and as an irritant to the skin, eyes, and respiratory system. While specific quantitative safety data is lacking in publicly accessible literature, adherence to the general safety protocols for aromatic amines and the use of appropriate personal protective equipment are essential to mitigate risks. Further experimental testing, following established OECD and other international guidelines, would be necessary to fully characterize its toxicological and physical hazard profile.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data as of the date of publication. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. Users should consult the most current SDS from their supplier and conduct their own risk assessments before handling this chemical.

References

The Ethylpiperazinyl Aniline Core: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Ethylpiperazinyl Aniline Compounds

For researchers, scientists, and drug development professionals, understanding the lineage and foundational chemistry of key pharmacophores is paramount. The ethylpiperazinyl aniline moiety stands as a quintessential example of a "privileged scaffold" in medicinal chemistry. Its journey from a synthetic curiosity to a central component in a myriad of therapeutic agents, particularly in the realm of neuroscience, is a testament to its remarkable chemical versatility and pharmacological significance. This technical guide provides a comprehensive overview of the discovery and history of ethylpiperazinyl aniline compounds, detailing their synthesis, key experimental protocols, and the signaling pathways they modulate.

From Serendipity to Scaffold: A Historical Perspective

The story of ethylpiperazinyl aniline compounds is intrinsically linked to the broader history of piperazine and its N-aryl derivatives. Piperazine itself was first introduced to medicine not for its now well-known applications, but as a treatment for gout in the early 20th century, a therapeutic endeavor that ultimately proved unsuccessful. The turning point for piperazine came in 1953 with the discovery of its potent anthelmintic properties. This discovery solidified piperazine's place in the pharmacopeia and spurred further investigation into its derivatives.

The development of N-arylpiperazines marked a significant leap forward. Early research into these compounds was driven by the quest for novel antihistamines and antipsychotics. The serendipitous discovery of the antipsychotic activity of chlorpromazine in the 1950s, a phenothiazine derivative, ignited a wave of research into compounds that could modulate central nervous system (CNS) activity.[1][2] This led to the exploration of various heterocyclic scaffolds, including piperazine, for their potential to interact with neurotransmitter receptors.

While pinpointing the exact first synthesis of a simple ethylpiperazinyl aniline compound is challenging, the foundational chemistry for its creation was established through general methods for the synthesis of N-arylpiperazines. One of the earliest and most straightforward methods involves the reaction of an aniline with bis(2-chloroethyl)amine. This reaction provided a versatile route to a wide range of N-arylpiperazines, allowing for the exploration of various substituents on both the aniline ring and the second nitrogen of the piperazine ring.

The ethyl group, in particular, became a common substituent due to its ability to fine-tune the lipophilicity and metabolic stability of the molecule, properties crucial for CNS-acting drugs. The aniline moiety, with its potential for substitution, offered a rich platform for modulating pharmacological activity and target selectivity. This combination of a readily accessible synthetic route and tunable physicochemical properties propelled the ethylpiperazinyl aniline core to the forefront of medicinal chemistry research.

Therapeutic Breakthroughs: The Rise of Arylpiperazine Drugs

The true impact of the ethylpiperazinyl aniline scaffold became evident with the development of a new generation of antipsychotic and antidepressant medications. Many of these drugs, classified as "atypical" antipsychotics, offered improved side-effect profiles compared to their predecessors. Aripiprazole, an atypical antipsychotic approved in 2002, is a prominent example of a drug that, while not a direct ethylpiperazinyl aniline, features a related arylpiperazine core and highlights the success of this structural motif in targeting dopamine and serotonin receptors.[3]

The versatility of the arylpiperazine scaffold extends beyond the CNS. Researchers have explored its potential in a wide array of therapeutic areas, including:

  • Oncology: Arylpiperazine derivatives have been investigated as anticancer agents, with some showing cytotoxic effects against various cancer cell lines.[4]

  • Infectious Diseases: More recently, arylpiperazines have demonstrated broad-spectrum antimicrobial activity, emerging as potential starting points for the development of new antibiotics and antifungal agents.[5]

  • Cardiovascular Disease: N-phenylpiperazine derivatives have been utilized in the development of drugs targeting the cardiovascular system, primarily through their interaction with α1-adrenoceptors.[6]

Core Synthesis and Experimental Protocols

The synthesis of ethylpiperazinyl aniline compounds can be achieved through several established routes. The following sections detail the methodologies for key synthetic steps.

Table 1: Key Synthetic Reactions for Ethylpiperazinyl Aniline Derivatives
Reaction NameDescriptionKey Reagents & Conditions
N-Arylation of Piperazine A fundamental step to create the arylpiperazine core.Aniline, bis(2-chloroethyl)amine hydrochloride, high-boiling solvent (e.g., diethylene glycol monomethyl ether), heat.[7][8]
Buchwald-Hartwig Amination A modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.Aryl halide (e.g., 4-bromoaniline), N-ethylpiperazine, palladium catalyst (e.g., Pd(OAc)2), phosphine ligand, base (e.g., NaOtBu), solvent (e.g., toluene).
N-Alkylation of Arylpiperazines Introduction of the ethyl group onto the second nitrogen of the piperazine ring.N-phenylpiperazine, ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (e.g., acetonitrile).[7]
Reduction of a Nitro Group A common final step if the synthesis starts with a nitroaniline derivative.1-ethyl-4-(4-nitrophenyl)piperazine, catalyst (e.g., 10% Pd/C), hydrogen gas, solvent (e.g., ethanol).[9]
Detailed Experimental Protocol: Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline via Reduction

A representative experimental protocol for the synthesis of the core compound, this compound, involves the reduction of its nitro precursor.

Procedure:

  • Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) in 50 mL of ethanol in a suitable reaction vessel.

  • Add 0.2 g of 10% Palladium on activated carbon (Pd/C) catalyst to the solution.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for approximately 9 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the target product, this compound.[9]

experimental_workflow start 1-ethyl-4-(4-nitrophenyl)piperazine in Ethanol hydrogenation Hydrogenation (H2 atmosphere, RT, 9h) start->hydrogenation catalyst 10% Pd/C Catalyst catalyst->hydrogenation filtration Filtration (Diatomaceous Earth) hydrogenation->filtration concentration Concentration (Reduced Pressure) filtration->concentration product This compound concentration->product dopamine_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates Arylpiperazine Arylpiperazine (Antagonist) Arylpiperazine->D2R blocks AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response serotonin_pathway cluster_5HT1A 5-HT1A Receptor cluster_5HT2A 5-HT2A Receptor Serotonin_1A Serotonin Receptor_1A 5-HT1A Receptor Serotonin_1A->Receptor_1A G_protein_1A Gi/o Protein Receptor_1A->G_protein_1A Arylpiperazine_1A Arylpiperazine (Agonist) Arylpiperazine_1A->Receptor_1A activates AC_1A Adenylyl Cyclase G_protein_1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A Serotonin_2A Serotonin Receptor_2A 5-HT2A Receptor Serotonin_2A->Receptor_2A G_protein_2A Gq/11 Protein Receptor_2A->G_protein_2A Arylpiperazine_2A Arylpiperazine (Antagonist) Arylpiperazine_2A->Receptor_2A blocks PLC Phospholipase C G_protein_2A->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

References

Methodological & Application

Synthesis Protocol for 4-(4-Ethylpiperazin-1-yl)aniline: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 4-(4-Ethylpiperazin-1-yl)aniline, a valuable intermediate in medicinal chemistry and materials science. The primary method outlined is the reduction of a nitro-aromatic precursor, a common and efficient synthetic transformation.

Introduction

This compound is a substituted aniline derivative incorporating an ethylpiperazine moiety. This structural motif is prevalent in a wide range of biologically active compounds. The synthesis of this and related molecules is of significant interest to researchers in drug discovery and development. The protocol described herein is a robust method for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction between 1-fluoro-4-nitrobenzene and N-ethylpiperazine to form the intermediate, 1-ethyl-4-(4-nitrophenyl)piperazine. The subsequent and final step is the reduction of the nitro group to an amine, yielding the target compound.

Experimental Protocol

This protocol details the synthesis of this compound starting from 1-ethyl-4-(4-nitrophenyl)piperazine.

Step 1: Synthesis of 1-ethyl-4-(4-nitrophenyl)piperazine

A related synthesis for a similar compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, starts with the reaction of 2-chloro-1-fluoro-4-nitrobenzene and N-ethylpiperazine in dry N,N-dimethylformamide (DMF) at 90°C for 1 hour.[1] This provides a general procedure that can be adapted for the synthesis of the non-chlorinated intermediate.

Step 2: Synthesis of this compound

The following procedure is a catalytic hydrogenation to reduce the nitro group of the intermediate.

Materials:

  • 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol)

  • Ethanol (50 mL)

  • 10% Palladium on carbon (Pd/C) catalyst (0.2 g)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

Procedure:

  • Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) in ethanol (50 mL) in a suitable round-bottom flask.[2]

  • Carefully add 10% Pd/C catalyst (0.2 g) to the solution.[2]

  • Seal the flask and flush the system with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 9 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

ParameterValueReference
Starting Material1-ethyl-4-(4-nitrophenyl)piperazine[2]
ProductThis compound
Molar Mass205.30 g/mol [3]
Molecular FormulaC₁₂H₁₉N₃[3]
Yield (related compound)99% (for 3-chloro-4-(4-ethylpiperazin-1-yl)aniline)[1]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 1-Fluoro-4-nitrobenzene C 1-Ethyl-4-(4-nitrophenyl)piperazine A->C DMF, 90°C B N-Ethylpiperazine B->C D 1-Ethyl-4-(4-nitrophenyl)piperazine E This compound D->E H₂, 10% Pd/C Ethanol, RT, 9h

Caption: Synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reduction step involving hydrogen gas should be performed in a well-ventilated fume hood, and appropriate safety measures for handling flammable gases should be in place.

  • Palladium on carbon is flammable and should be handled with care, especially when dry.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[4]

References

Applications of 4-(4-Ethylpiperazin-1-yl)aniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-yl)aniline is a versatile chemical scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the presence of a basic ethylpiperazine moiety linked to an aniline core, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. The piperazine ring can improve aqueous solubility and oral bioavailability, while the aniline group serves as a key pharmacophore for interacting with various biological targets. This document provides an overview of the applications of this compound in the development of kinase inhibitors for oncology and neuroprotective agents for neurodegenerative diseases, complete with detailed experimental protocols and quantitative data.

I. Application in Kinase Inhibitor Development

The this compound moiety is a prominent feature in a number of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial regulators of cell growth, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers. The ethylpiperazine group often extends into the solvent-exposed region of the ATP-binding pocket, enhancing binding affinity and modulating pharmacokinetic properties.

Signaling Pathway

EGFR_Signaling_Pathway

Quantitative Data: EGFR and VEGFR-2 Inhibition

The following table summarizes the in vitro inhibitory activities of representative 4-anilinoquinazoline derivatives incorporating the this compound scaffold.

Compound IDTarget KinaseIC50 (µM)Cell LineReference
15a EGFR0.13-[1]
VEGFR-20.56-[1]
15b EGFR0.15-[1]
VEGFR-21.81-[1]
HT-29 (Antiproliferative)5.27HT-29[1]
MCF-7 (Antiproliferative)4.41MCF-7[1]
H460 (Antiproliferative)11.95H460[1]
15e EGFR0.69-[1]
VEGFR-20.87-[1]
14d BaF3-EGFR L858R/T790M/C797S0.75BaF3[2]
BaF3-EGFR 19del/T790M/C797S0.09BaF3[2]
Experimental Protocols

This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives from this compound.

Synthesis_Workflow

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and this compound (1.1 equivalents).

  • Add isopropanol to the flask to dissolve the reactants.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), remove the heat source and allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold isopropanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

This protocol outlines a typical procedure for evaluating the inhibitory activity of synthesized compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, peptide substrate, and MgCl₂.

  • Add the test compound at various concentrations (serially diluted) to the wells of a 96-well plate. Include a positive control (a known EGFR inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant EGFR kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

  • Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Application in Neuroprotective Agent Development

The this compound scaffold has also been explored for the development of neuroprotective agents, particularly for Alzheimer's disease. Derivatives incorporating this moiety have shown the ability to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides.

Proposed Mechanism of Neuroprotection

Neuroprotection_Pathway

Quantitative Data: Neuroprotective Effects

The following data is derived from a study on (4-ethyl-piperazin-1-yl)-phenylmethanone, a derivative of the core scaffold, demonstrating its neuroprotective properties against Aβ-induced toxicity in PC12 neuronal cells.[3]

TreatmentCell Viability (% of Control)
Control100%
Aβ (1-42)~50%
Aβ (1-42) + (4-ethyl-piperazin-1-yl)-phenylmethanoneSignificantly increased

Note: The exact percentage of increased viability was not specified in the abstract, but was described as a "strong" neuroprotective effect.[3]

Experimental Protocols

This protocol describes a method to assess the neuroprotective effects of compounds against amyloid-beta-induced cell death.

Materials:

  • PC12 or SH-SY5Y neuronal cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Amyloid-beta (1-42) peptide, pre-aggregated

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Introduce the pre-aggregated Aβ (1-42) peptide to the wells to induce cytotoxicity. Include a vehicle control (no Aβ) and a positive control (Aβ only).

  • Incubate the plate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Evaluate the neuroprotective effect by comparing the viability of cells treated with the compound and Aβ to those treated with Aβ alone.

Conclusion

The this compound scaffold is a valuable asset in medicinal chemistry, demonstrating significant potential in the development of both kinase inhibitors for cancer therapy and neuroprotective agents for neurodegenerative diseases. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this promising chemical entity. Further derivatization and optimization of this scaffold hold the potential to yield next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for 4-(4-Ethylpiperazin-1-yl)aniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4-Ethylpiperazin-1-yl)aniline as a key pharmaceutical intermediate, particularly in the synthesis of targeted cancer therapeutics. Detailed protocols for its synthesis and subsequent utilization in the preparation of kinase inhibitors are provided, along with representative data and visualization of relevant biological pathways.

Introduction

This compound is a bifunctional molecule incorporating an aniline moiety and an ethylpiperazine group. This unique structure makes it a valuable building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors. The aniline nitrogen serves as a crucial hydrogen bond donor, enabling interaction with the hinge region of the ATP-binding pocket of various kinases. The ethylpiperazine tail often extends into the solvent-exposed region, providing a handle for modulating physicochemical properties such as solubility, and can contribute to additional interactions with the target protein.

The primary application of this intermediate is in the development of 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds, which are core structures of numerous approved and investigational drugs targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
CAS Number 115619-01-7
Appearance Off-white to light yellow crystalline powder
Melting Point 73-75 °C
Boiling Point 364.4 °C (predicted)
Solubility Soluble in methanol, ethanol, and DMSO

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 1-ethyl-4-(4-nitrophenyl)piperazine via catalytic hydrogenation.

Materials:

  • 1-ethyl-4-(4-nitrophenyl)piperazine

  • Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

Procedure:

  • In a round-bottom flask, dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

Application Notes and Protocols: 4-(4-Ethylpiperazin-1-yl)aniline as a Privileged Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-ethylpiperazin-1-yl)aniline scaffold is a key building block in the design and synthesis of potent and selective kinase inhibitors. This structural motif is frequently incorporated into small molecules targeting a variety of protein kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology and other diseases. The ethylpiperazine moiety often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the aniline core provides a versatile attachment point for coupling with various heterocyclic scaffolds that interact with the hinge region of the kinase ATP-binding site. This document provides detailed application notes on the utility of this compound and its derivatives in kinase inhibitor development, along with comprehensive experimental protocols for their synthesis and biological evaluation.

The this compound Moiety in Kinase Inhibitor Design

The ethylpiperazine group is considered a "privileged" fragment in medicinal chemistry. Its basic nitrogen can be protonated at physiological pH, enhancing solubility and allowing for ionic interactions with acidic residues in the target protein. The terminal ethyl group can modulate lipophilicity and van der Waals interactions within the binding pocket. The aniline nitrogen serves as a crucial hydrogen bond donor, facilitating interaction with the kinase hinge region, a common feature of many Type I and Type II kinase inhibitors.

A prominent example of a highly potent kinase inhibitor incorporating a derivative of this building block is AKE-72 . This compound is a pan-BCR-ABL inhibitor, effective against both wild-type and clinically relevant mutant forms of the enzyme, including the challenging T315I "gatekeeper" mutation that confers resistance to many first- and second-generation inhibitors like imatinib.[1]

Quantitative Data for AKE-72

The inhibitory activity of AKE-72, which contains the 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, highlights the potency achievable with this building block.

Target Kinase AKE-72 IC₅₀ (nM)
BCR-ABL (Wild-Type)< 0.5
BCR-ABL (T315I Mutant)9
BCR-ABL (E255K Mutant)8.98
BCR-ABL (F317I Mutant)3.12
BCR-ABL (H396P Mutant)< 1.0
BCR-ABL (Q252H Mutant)3.88
Data sourced from reference[2].
Cell Line Cell Type AKE-72 GI₅₀ (nM)
K-562Human Chronic Myeloid Leukemia (BCR-ABL positive)5.9
Ba/F3Mouse Pro-B Cells4001
Ba/F3 (expressing BCR-ABL WT)Mouse Pro-B Cells9.6
Ba/F3 (expressing BCR-ABL T315I)Mouse Pro-B Cells290
U937Human Histiocytic Lymphoma (BCR-ABL negative)1900
RAW264.7Mouse Macrophage6982
Data sourced from reference[1].

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of the Building Block this compound

This protocol describes the synthesis of the title building block via catalytic hydrogenation of the corresponding nitroaromatic precursor.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nitrophenylpiperazine Formation cluster_1 Step 2: Reduction A 1-Ethylpiperazine C 1-Ethyl-4-(4-nitrophenyl)piperazine A->C K2CO3, DMSO, 120 °C B 1-Fluoro-4-nitrobenzene B->C D 1-Ethyl-4-(4-nitrophenyl)piperazine E This compound D->E H2, Pd/C, Ethanol, RT

Caption: Synthesis of this compound.

Materials:

  • 1-Ethyl-4-(4-nitrophenyl)piperazine (can be synthesized from 1-ethylpiperazine and 1-fluoro-4-nitrobenzene)

  • Ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) in ethanol (50 mL) in a suitable reaction vessel.[3]

  • Carefully add 10% Pd/C catalyst (0.2 g) to the solution.[3]

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature for 9 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield this compound. The product can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of a Kinase Inhibitor (AKE-72) using a Derivative of the Building Block

This protocol outlines the key amide coupling step in the synthesis of AKE-72, a potent pan-BCR-ABL inhibitor. It utilizes 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as the amine coupling partner.

Workflow for the Amide Coupling Step in AKE-72 Synthesis

G A 3-Ethynylbenzoic Acid Derivative C AKE-72 A->C HATU, DIPEA, DMF B 4-((4-Ethylpiperazin-1-yl)methyl) -3-(trifluoromethyl)aniline B->C

Caption: Key amide coupling step in the synthesis of AKE-72.

Materials:

  • 3-((3-amino-1H-indazol-4-yl)ethynyl)benzoic acid

  • 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., HPLC or column chromatography)

Procedure:

  • To a solution of the carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final compound, AKE-72.

Biological Assay Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a general method for determining the IC₅₀ value of a test compound against a specific protein kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow for TR-FRET Kinase Assay

G A Kinase + Biotinylated Peptide Substrate D Phosphorylated Peptide A->D Phosphorylation B Test Compound (e.g., AKE-72) E Inhibition of Phosphorylation B->E C ATP C->D G FRET Signal (Proportional to activity) D->G E->D H Reduced FRET Signal E->H F Detection Reagents: Tb-labeled Antibody Streptavidin-XL665 F->G F->H

Caption: Workflow of a TR-FRET based kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Test compound (e.g., AKE-72) dissolved in DMSO

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagents: Terbium (Tb)-labeled anti-phospho-specific antibody and Streptavidin-conjugated XL665

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, biotinylated peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Tb-labeled antibody and Streptavidin-XL665).

  • Incubate the plate in the dark at room temperature to allow for binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Workflow for MTT Cell Proliferation Assay

G A Seed cells in 96-well plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan formation) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G

Caption: General workflow for an MTT cell proliferation assay.

Materials:

  • Cancer cell line (e.g., K-562)

  • Complete cell culture medium

  • Test compound (e.g., AKE-72)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3][4]

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Incubate the plate overnight at 37°C in a humidified atmosphere.[4]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion AKE72 AKE-72 AKE72->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway and the point of inhibition by AKE-72.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits Kinase Domain Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Survival PI3K_AKT_mTOR->Survival

Caption: Simplified EGFR signaling pathway targeted by anilinoquinazoline-based inhibitors.

Conclusion

This compound and its derivatives are valuable building blocks for the development of potent kinase inhibitors. The successful design of AKE-72 as a pan-BCR-ABL inhibitor demonstrates the potential of this scaffold to address challenges in cancer therapy, such as acquired drug resistance. The provided protocols offer a foundation for the synthesis and evaluation of novel kinase inhibitors based on this privileged structure, enabling further exploration and optimization in drug discovery programs.

References

Application Note: Comprehensive Characterization of 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-yl)aniline is a chemical intermediate of significant interest in the pharmaceutical industry, often utilized in the synthesis of active pharmaceutical ingredients (APIs). Its purity and complete characterization are crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive overview of the analytical methodologies for the characterization of this compound, including chromatographic, spectroscopic, and thermal analysis techniques. Detailed protocols are provided to facilitate the replication of these methods in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various analytical systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₉N₃PubChem[1]
Molecular Weight205.30 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number115619-01-7PubChem[1]
AppearanceOff-white to light yellow crystalline powder
Melting PointApproximately 90-95 °C
SolubilitySoluble in methanol, ethanol, and chloroform

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a robust method for assessing the purity of this compound and quantifying any related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Data Presentation:

Table 2: Representative HPLC Purity Data

Peak NameRetention Time (min)Area (%)
Impurity 13.20.15
This compound5.899.75
Impurity 27.10.10

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B E Equilibrate System B->E C Prepare Mobile Phase D Degas Mobile Phase C->D D->E F Inject Sample E->F G Data Acquisition F->G H Integrate Peaks G->H I Calculate Purity H->I J Generate Report I->J

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification and structural confirmation of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.

Data Presentation:

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.85d, J=8.8 Hz2HAr-H (ortho to NH₂)
6.65d, J=8.8 Hz2HAr-H (meta to NH₂)
3.60s (br)2H-NH₂
3.10t, J=5.0 Hz4HPiperazine-H (adjacent to Ar)
2.65t, J=5.0 Hz4HPiperazine-H (adjacent to Ethyl)
2.50q, J=7.2 Hz2H-CH₂-CH₃
1.15t, J=7.2 Hz3H-CH₂-CH₃

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
145.0Ar-C (C-NH₂)
140.0Ar-C (C-Piperazine)
118.0Ar-CH (meta to NH₂)
116.0Ar-CH (ortho to NH₂)
53.0Piperazine-CH₂ (adjacent to Ethyl)
52.0-CH₂-CH₃
50.0Piperazine-CH₂ (adjacent to Ar)
12.0-CH₂-CH₃

Logical Relationship for NMR Analysis:

NMR_Logic Molecule This compound ProtonNMR ¹H NMR Spectrum Molecule->ProtonNMR Provides proton environment CarbonNMR ¹³C NMR Spectrum Molecule->CarbonNMR Provides carbon framework Structure Structural Confirmation ProtonNMR->Structure CarbonNMR->Structure

Caption: Logical relationship of NMR techniques for structural elucidation.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and can provide fragmentation information for further structural confirmation.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: The sample, dissolved in methanol or acetonitrile, is directly infused into the mass spectrometer.

  • Mass Range: Scan from m/z 50 to 500.

Data Presentation:

Table 5: Expected Mass Spectrometry Data

m/zInterpretation
206.1657[M+H]⁺ (Calculated for C₁₂H₂₀N₃⁺: 206.1657)
228.1476[M+Na]⁺ (Calculated for C₁₂H₁₉N₃Na⁺: 228.1476)

Experimental Workflow for Mass Spectrometry:

MS_Workflow A Sample Preparation (Dissolve in Solvent) B Infusion into ESI Source A->B C Ionization B->C D Mass Analysis C->D E Data Interpretation (Molecular Weight Confirmation) D->E

Caption: Experimental workflow for mass spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

Data Presentation:

Table 6: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Medium, BroadN-H stretching (aniline NH₂)
3050-3000MediumAromatic C-H stretching
2970-2800StrongAliphatic C-H stretching (ethyl and piperazine)
1620-1580StrongAromatic C=C stretching
1520StrongN-H bending (aniline NH₂)
1270-1200StrongAromatic C-N stretching
1150-1000StrongAliphatic C-N stretching (piperazine)
Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound.

Experimental Protocol:

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Pans: Aluminum pans for both DSC and TGA.

  • Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.

  • DSC Heating Rate: 10 °C/min.

  • TGA Heating Rate: 10 °C/min.

  • Temperature Range: Ambient to 400 °C.

Data Presentation:

Table 7: Expected Thermal Analysis Data

TechniqueObservationTemperature Range (°C)
DSCEndothermic peak (melting)90-95
TGANo significant weight loss< 150
TGAOnset of decomposition> 200

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques ensures the unambiguous identification, purity assessment, and stability evaluation of this important pharmaceutical intermediate. The detailed protocols and representative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and development of pharmaceuticals.

References

Application Notes and Protocols for the Analysis of Aniline Derivatives by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aniline and its derivatives are fundamental chemical intermediates used in the synthesis of a wide range of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1][2] Given their widespread use and potential toxicity, robust and sensitive analytical methods are essential for their detection, characterization, and quantification in various matrices.[3][4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of these compounds.[3][5]

This document provides detailed application notes and protocols for the analysis of aniline derivatives using both HPLC with UV detection and GC-MS, tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Analysis of Aniline Derivatives

Principle and Applications

Reversed-phase HPLC (RP-HPLC) is a highly effective technique for the separation and quantification of aniline derivatives.[2] The method operates on the principle of partitioning analytes between a nonpolar stationary phase (commonly C18) and a polar mobile phase.[2] By adjusting the composition of the mobile phase, a high degree of separation can be achieved for a variety of substituted anilines.[2] HPLC is often preferred for polar and thermolabile aniline compounds as it typically does not require a derivatization step.[4]

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a general procedure for the analysis of substituted anilines. Optimization may be required based on the specific analytes and sample matrix.

1. Instrumentation and Materials

  • HPLC System : A standard system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly used.[2]

  • Reagents : HPLC grade acetonitrile, methanol, and water. Phosphoric acid or other buffer components. High-purity aniline standards.[2]

2. Preparation of Mobile Phase and Standards

  • Mobile Phase : A common mobile phase is a mixture of methanol or acetonitrile and water (e.g., 60:40 v/v).[2] For ion-pair chromatography, a buffered mobile phase can be used.[2] Ensure the mobile phase is filtered and degassed before use.[2]

  • Standard Solutions : Prepare a stock solution of each aniline standard in the mobile phase or a compatible solvent. Create a series of calibration standards by diluting the stock solutions to cover the desired concentration range.[2]

3. Sample Preparation

  • For Pure Substances/Formulations : Dissolve the sample in the mobile phase to a known concentration (e.g., 0.1-1 mg/mL).[6] Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • For Environmental/Biological Matrices : An extraction step is necessary. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the aniline compounds from the matrix.[4][7] The final extract should be dissolved in the mobile phase.[2]

4. HPLC System Parameters

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 30 °C.[2][8]

  • Detection Wavelength : 254 nm is common, but 190 nm can offer higher sensitivity for aniline.[2][8]

  • Injection Volume : 10 µL.[2][8]

5. Data Analysis

  • Qualitative Analysis : Identify peaks by comparing their retention times with those of the prepared standards.[3]

  • Quantitative Analysis : Construct a calibration curve by plotting the peak area against the concentration for each standard. Use the linear regression equation from the calibration curve to determine the concentration of aniline derivatives in the samples.[2]

Quantitative Data Summary: HPLC Analysis

The following tables summarize typical quantitative data for the HPLC analysis of selected aniline derivatives.

Table 1: Chromatographic Parameters for Selected Aniline Compounds

Compound Retention Time (min)
Aniline 4.94[8]
N-methylaniline 5.76[8]
o-nitroaniline Varies
m-nitroaniline Varies

| p-nitroaniline | Varies |

Table 2: Method Performance Data for HPLC Analysis

Parameter Value Reference
Linearity Range 2.0 to 60 µg/mL [9]
1 to 100 µg/L (with on-line SPE) [4]
Correlation Coefficient (R²) > 0.999 [8]
Quantification Limit (LOQ) 0.0778 to 0.2073 µg/mL [9]
Method Detection Limit (MDL) 0.1 to 0.2 µg/L (with on-line SPE) [4]
Recovery 87.51% to 101.35% [9]

| Relative Standard Deviation (RSD) | 0.31% to 1.62% |[9] |

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction/Filtration) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (Filtration/Degassing) Mobile_Phase_Prep->HPLC_System Data_Acq Data Acquisition (Chromatogram) HPLC_System->Data_Acq Injection Qual_Analysis Qualitative Analysis (Peak ID) Data_Acq->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) Data_Acq->Quant_Analysis Report Final Report Qual_Analysis->Report Quant_Analysis->Report

Caption: Experimental workflow for HPLC analysis of substituted anilines.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aniline Derivatives

Principle and Applications

GC-MS is a powerful analytical technique that provides high resolution and sensitivity for the separation, identification, and quantification of volatile and semi-volatile aniline derivatives.[1] The polarity of some aniline compounds can make direct GC analysis challenging, often requiring a derivatization step to improve their volatility and chromatographic behavior.[1] MS detection offers high selectivity and provides structural information for definitive compound identification.[1]

Experimental Protocol: GC-MS Analysis

This protocol provides a framework for the GC-MS analysis of aniline derivatives, including an optional derivatization step.

1. Instrumentation and Materials

  • GC-MS System : An analytical system complete with a gas chromatograph suitable for split/splitless injection, coupled to a mass spectrometer.[10]

  • GC Column : A 30 m x 0.25 mm I.D. capillary column with a 0.25 µm film thickness is common.[10]

  • Reagents : High-purity solvents (e.g., chloroform, methylene chloride, ethyl acetate), sodium hydroxide (NaOH), anhydrous sodium sulfate, and derivatizing agents (e.g., 4-carbethoxyhexafluorobutyryl chloride).[5] N-methylaniline can be used as an internal standard.[5]

2. Sample Preparation

  • Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Serum) :

    • Adjust the sample pH to >11 using 1.0 M NaOH.[1][5]

    • Add an internal standard, such as N-methylaniline.[1][5]

    • Extract the sample with a suitable organic solvent like methylene chloride or chloroform.[1][5]

    • Dry the combined organic extracts by passing them through anhydrous sodium sulfate.[5]

    • Concentrate the extract to a final volume (e.g., 1 mL).[5]

3. Derivatization (Optional, but recommended for improved sensitivity)

  • Acylation with 4-Carbethoxyhexafluorobutyryl Chloride :

    • Evaporate the concentrated extract to dryness under a gentle stream of nitrogen.[1][5]

    • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue.[1][11]

    • After the reaction, evaporate the excess derivatizing reagent.[1][11]

    • Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS injection.[1][11]

4. GC-MS System Parameters

  • Injector Temperature : 250 °C.[5]

  • Injection Mode : 1 µL, splitless.[5]

  • Carrier Gas : Helium.[5]

  • Oven Temperature Program : An initial temperature of 40-70°C, held for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature of 250-300°C.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI).

    • Acquisition Mode : Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1]

5. Data Analysis

  • Qualitative Analysis : Identification is achieved by comparing the retention times and the mass spectra of sample peaks with those of authentic standards or library spectra.[1]

  • Quantitative Analysis : A calibration curve is created by plotting the peak area ratio of the analyte to the internal standard against concentration. The concentration of the analyte in the sample is then determined from this curve.[1]

Quantitative Data Summary: GC-MS Analysis

The following tables provide a summary of quantitative data for the GC-MS analysis of aniline derivatives.

Table 3: Method Detection Limits (MDLs) for Selected Aniline Compounds by GC

Compound CAS No. MDL (µg/L) in Water
Aniline 62-53-3 2.3[5]
2-Chloroaniline 95-51-2 1.4[5]
3-Chloroaniline 108-42-9 1.8[5]
4-Chloroaniline 106-47-8 0.66[5]
3,4-Dichloroaniline 95-76-1 1.1[5]
2-Nitroaniline 88-74-4 2.3[5]
3-Nitroaniline 99-09-2 1.2[5]

| 4-Nitroaniline | 100-01-6 | 1.4[5] |

Table 4: Method Performance Data for GC-MS of Aniline in Serum

Parameter Value Reference
Linearity Range 0.5 to 25.0 mg/L [11]
Detection Limit 0.1 mg/L [11]
Within-Run Precision (RSD) 3.8% [11]

| Between-Run Precision (RSD) | 5.8% |[11] |

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Water, Serum, etc.) Extraction Extraction (e.g., LLE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (e.g., Acylation) Concentration->Derivatization Optional GCMS GC-MS Analysis Concentration->GCMS Derivatization->GCMS Data_Acq Data Acquisition (Scan / SIM) GCMS->Data_Acq Data_Processing Qualitative & Quantitative Analysis Data_Acq->Data_Processing Report Final Report Data_Processing->Report

References

Application Notes: Synthesis and Evaluation of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. This document provides a comprehensive overview of the synthesis, evaluation, and mechanisms of action of new antimicrobial compounds. It includes detailed protocols for the synthesis of antimicrobial peptides, the determination of antimicrobial activity, and a summary of the potency of recently developed compounds. Furthermore, it visualizes key pathways and workflows to guide researchers in this critical field.

Data Presentation: Antimicrobial Activity of Novel Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several classes of newly synthesized antimicrobial agents against a panel of pathogenic bacteria. The MIC is the lowest concentration of a drug that prevents visible in vitro growth of a microorganism.[1] A lower MIC value indicates greater potency.

Compound ClassCompoundTarget OrganismMIC (µg/mL)Reference
Aurones Compound 10Staphylococcus aureus12.5 - 25[2]
Compound 20Staphylococcus aureus12.5 - 25[2]
Compound 10Listeria monocytogenes3.12[2]
Compound 20Clostridium difficile3.12[2]
Compound 10Acinetobacter baumannii12.5[2]
Compound 20Escherichia coli25[2]
Chalcones Compound 2aStaphylococcus aureus256[3]
Compound 2bStaphylococcus aureus256[3]
Compound 2cStaphylococcus aureus256[3]
Compound 2aEscherichia coli512[3]
Compound 2cEscherichia coli1024[3]
Usnic Acid Derivatives Compound 9Staphylococcus aureus0.55 - 55.50 x 10⁻² mmol/mL[4]
Compound 3Bacillus cereus(Better than usnic acid)[4]
Compound 11Bacillus cereus(Better than usnic acid)[4]
Indole Derivatives 4-chloroindoleVibrio parahaemolyticus50[5]
5-chloroindoleVibrio parahaemolyticus50[5]
Benzimidazole Derivatives Compound 6Staphylococcus aureus (MSSA & MRSA)4 - 16[5]
Aniline Derivatives VariousEnterococcus faecalis (biofilm)6.25 - 25 (MBEC)[5]
VariousStaphylococcus aureus (biofilm)6.25 - 25 (MBEC)[5]

Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the QS system is a key regulator of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial therapies. The two primary QS systems are the las and rhl systems, which act in a hierarchical and interconnected manner.

QuorumSensing cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Gene Expression LasI LasI (Synthase) OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR LasR (Receptor) OdDHL->LasR Binds to LasR_OdDHL LasR-OdDHL Complex LasR->LasR_OdDHL LasR_OdDHL->LasI Positive Feedback RhlI RhlI (Synthase) LasR_OdDHL->RhlI Activates Virulence Virulence Factors (e.g., elastase, pyocyanin) LasR_OdDHL->Virulence Activates BHL C4-HSL (Autoinducer) RhlI->BHL Synthesizes RhlR RhlR (Receptor) BHL->RhlR Binds to RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL RhlR_BHL->RhlI Positive Feedback RhlR_BHL->Virulence Activates Biofilm Biofilm Formation RhlR_BHL->Biofilm Promotes

Caption: Quorum sensing network in P. aeruginosa.

Experimental Workflows and Protocols

General Workflow for Antimicrobial Agent Discovery

The discovery of new antimicrobial agents typically follows a multi-step process, from initial synthesis to biological evaluation. This workflow ensures a systematic approach to identifying and characterizing promising lead compounds.

AntimicrobialDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Novel Compounds Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Test Compounds MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Toxicity Cytotoxicity Assays (e.g., on human cell lines) MBC_Assay->Toxicity Lead Compounds Mechanism Mechanism of Action Studies Toxicity->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo

Caption: Workflow for antimicrobial agent discovery.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Antimicrobial Peptides (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

1. Resin Preparation and Swelling:

  • Weigh the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) and place it in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[6]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.[6]

  • Drain the solution.

  • Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.[7]

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HCTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To confirm the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail, for example, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).[7]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether.

  • Lyophilize the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water containing 0.1% TFA.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of a novel compound against a bacterial strain.

1. Preparation of Materials:

  • Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[8]

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plate: Use a sterile U-bottom or flat-bottom 96-well plate.

2. Serial Dilution of the Antimicrobial Agent:

  • Add 100 µL of sterile MHB to wells 2 through 12 of a column in the microtiter plate.

  • Add 200 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no antimicrobial).

  • Well 12 will serve as the sterility control (no bacteria).

3. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • The final volume in each test well will be 200 µL.

4. Incubation:

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

5. Reading the MIC:

  • Following incubation, examine the plate for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[1] This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and modification of aniline derivatives. The following sections offer detailed experimental protocols, comparative data, and visual workflows to streamline your research and development processes.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of an aniline derivative is failing or giving very low yields. What is the likely cause?

A1: Direct Friedel-Crafts acylation of anilines often fails because the lone pair of electrons on the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃). This acid-base reaction deactivates the catalyst and forms a positively charged anilinium species, which strongly deactivates the aromatic ring towards electrophilic substitution. To achieve C-acylation, it is crucial to first protect the amino group, for example, by converting it to an acetanilide. This moderation of the amino group's reactivity allows the Friedel-Crafts reaction to proceed on the aromatic ring.

Q2: I am observing significant polyhalogenation when attempting to halogenate my aniline derivative. How can I achieve mono-halogenation?

A2: Aniline and its derivatives are highly activated towards electrophilic aromatic substitution, which often leads to the formation of di- and tri-halogenated products. To control the reactivity and achieve mono-substitution, the amino group should be protected prior to halogenation. Acetylation is a common and effective strategy. The resulting acetanilide is less activated, allowing for more controlled halogenation. The protecting group can then be removed by hydrolysis to yield the mono-halogenated aniline.

Q3: My N-alkylation of a substituted aniline is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A3: Over-alkylation is a common side reaction in the N-alkylation of anilines. To favor mono-alkylation, you can adjust the stoichiometry by using a large excess of the aniline relative to the alkylating agent. Lowering the reaction temperature can also help to reduce the rate of the second alkylation. The choice of solvent and the nature of the alkylating agent also play a significant role in selectivity.

Q4: What is causing catalyst deactivation in my palladium-catalyzed cross-coupling reaction with an aniline derivative?

A4: Catalyst deactivation in cross-coupling reactions involving anilines can be caused by several factors. The aniline substrate itself or other nitrogen-containing heterocycles can coordinate to the palladium center, leading to the formation of inactive catalyst species. Impurities in the starting materials or solvents can also poison the catalyst. To mitigate this, ensure all reagents and solvents are pure and dry, and consider using bulky, electron-rich phosphine ligands that can stabilize the active catalytic species and promote the desired coupling over deactivation pathways.

Q5: I am struggling to purify my aniline derivative. What are some effective purification techniques?

A5: Purification of aniline derivatives can be challenging due to their basicity and potential for oxidation. Common purification methods include:

  • Distillation: For liquid anilines, distillation under reduced pressure is often effective. Steam distillation can be used to purify aniline from non-volatile impurities.

  • Recrystallization: Solid aniline derivatives can be purified by recrystallization from a suitable solvent. The formation of a salt (e.g., with oxalic acid) can sometimes facilitate purification, with the free aniline being regenerated afterward.

  • Column Chromatography: While standard silica gel can be used, its acidic nature may cause issues with basic anilines. In such cases, using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina is recommended.

Troubleshooting Guides

Issue 1: Low Yield in Aniline Synthesis or Derivatization

Low yields are a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting low-yielding reactions involving aniline derivatives.

Troubleshooting Workflow for Low Yield

Technical Support Center: Purification of 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 4-(4-Ethylpiperazin-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. If synthesizing via the reduction of 1-ethyl-4-(4-nitrophenyl)piperazine, potential impurities include:

  • Unreacted Starting Material: Residual 1-ethyl-4-(4-nitrophenyl)piperazine.[1]

  • Intermediates: Incomplete reduction byproducts.

  • Catalyst Residues: Palladium on carbon (Pd/C) if not filtered properly.[2]

  • Side-Products: Products from side reactions, which can occur under harsh reaction conditions.

  • Oxidation/Polymerization Products: Aniline derivatives can be susceptible to air oxidation, leading to colored impurities.[3]

Q2: My purified this compound is discolored (e.g., brown or reddish). What causes this and how can I fix it?

A2: Discoloration in aniline compounds is often due to the formation of colored oxidation or polymerization byproducts.[3] To remove these, treatment with activated carbon during recrystallization is effective. Add a small amount of activated carbon to the hot solution of your crude product, heat for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[3]

Q3: I'm observing significant tailing of my product spot on the TLC plate during chromatographic analysis. What is the cause and how can I resolve this?

A3: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The basic amine groups interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[4] To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (0.1-1%), to your mobile phase.[1][4]

Q4: My compound is not moving from the baseline on the TLC plate, even with a polar solvent system. What should I do?

A4: This indicates that the mobile phase is not polar enough to elute your highly polar compound. You need to increase the polarity of the eluent. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common starting point.[4] For very polar compounds, a small percentage of ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[4]

Q5: I have low recovery of my compound after column chromatography. What are the possible reasons?

A5: Low recovery can be due to irreversible adsorption of the basic compound onto the acidic silica gel or decomposition on the column.[4] Using a basic modifier in your eluent can prevent strong binding.[4] If decomposition is suspected, consider using a less acidic stationary phase like alumina.

Troubleshooting Guides

Column Chromatography Purification
Problem Possible Cause Solution
Product elutes too quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol in a DCM/MeOH system).[1]
Product does not elute (Rf ≈ 0) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system).[4]
Broad, tailing peaks Acid-base interaction between the basic amine and the acidic silica gel.Add a basic modifier such as triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[1][4]
Poor separation of product from impurities The chosen solvent system has poor selectivity.Test a variety of solvent systems with different selectivities. Run a gradient elution, starting with a lower polarity and gradually increasing it.[4]
Low product recovery Irreversible adsorption or decomposition on the silica gel.Add a basic modifier to the eluent. Consider using a less acidic stationary phase like alumina.[4]
Recrystallization Purification
Problem Possible Cause Solution
Compound "oils out" instead of forming crystals The solvent is too nonpolar for the compound. The solution is supersaturated.Try a more polar solvent or a solvent mixture. Cool the solution more slowly. Scratch the inside of the flask to induce crystallization. Add a seed crystal.[3][5]
Poor recovery of the product Too much solvent was used. The product is too soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Choose a different solvent system where the product has lower solubility when cold.[3][5]
Colored crystals Presence of colored impurities from oxidation or side reactions.Add a small amount of activated carbon to the hot solution before filtration.[3] Perform a second recrystallization.[5]
No crystal formation upon cooling The solution is not saturated. Impurities are inhibiting crystallization.Evaporate some of the solvent to increase the concentration. Try adding a co-solvent in which the compound is less soluble. Attempt a preliminary purification by acid-base extraction before recrystallization.[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a test solvent system, starting with a non-polar mixture (e.g., 98:2 DCM:MeOH) and gradually increasing the polarity.

    • Add ~0.5% triethylamine to the solvent system to improve the spot shape.

    • The ideal mobile phase will give your product an Rf value of approximately 0.2-0.4.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended for basic compounds): Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the silica bed.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.[6] Common solvents for anilines include ethanol, isopropanol, and ethanol/water mixtures.[5][6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (about 1-2% by weight) and swirl.[3]

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove activated carbon and any insoluble impurities.[3]

  • Crystallization:

    • Allow the filtered solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation start Crude this compound tlc TLC Analysis for Method Selection start->tlc cc Column Chromatography tlc->cc High Polarity/ Similar Impurities recrys Recrystallization tlc->recrys Low to Moderate Impurity Levels ab_ext Acid-Base Extraction tlc->ab_ext Basic/Acidic Impurities analysis Purity Check (TLC, HPLC, NMR) cc->analysis recrys->analysis ab_ext->analysis end Pure Product analysis->end

Caption: Purification workflow for this compound.

troubleshooting_chromatography cluster_problems Common Issues cluster_solutions Potential Solutions start Observe TLC Plate tailing Tailing Spot start->tailing high_rf High Rf start->high_rf low_rf Low Rf (Streaking at Baseline) start->low_rf add_base Add Basic Modifier (e.g., TEA) tailing->add_base decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity

Caption: Troubleshooting guide for TLC analysis.

References

Technical Support Center: Minimizing Byproduct Formation in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in common piperazine reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Di-substituted Byproduct in N-Alkylation

Question: My N-alkylation reaction is producing a significant amount of the 1,4-dialkylated piperazine, leading to a low yield of my desired mono-alkylated product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Control Stoichiometry: Using a significant excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[2]

  • Slow Addition of Electrophile: Adding the alkylating agent dropwise to the reaction mixture, especially at lower temperatures, helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[2]

  • Use of a Mono-protected Piperazine: This is the most reliable method for ensuring mono-alkylation.[2] By temporarily blocking one of the piperazine nitrogens with a protecting group like tert-Butoxycarbonyl (Boc), the alkylation is directed specifically to the unprotected site. The protecting group can be removed in a subsequent step.[2][3]

  • Employ Piperazine Salts: Using a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[4] Key areas for optimization include:

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For less reactive aryl chlorides, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often required. Using pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) can provide more consistent results.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the piperazine and facilitate the catalytic cycle. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures and longer reaction times.

  • Solvent and Temperature: Anhydrous, deoxygenated polar aprotic solvents like toluene, dioxane, or THF are typically used. The reaction temperature often needs to be elevated (80-110 °C), but should be optimized to prevent catalyst decomposition.

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. It is crucial to degas solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

Issue 3: Formation of N-Acylurea Byproduct in Amide Coupling Reactions

Question: When using a carbodiimide reagent like EDC for an amide coupling with piperazine, I observe a significant N-acylurea byproduct. How can this be suppressed?

Answer: The formation of an N-acylurea is a common side reaction with carbodiimide coupling reagents. The activated O-acylisourea intermediate can rearrange to the more stable N-acylurea. To prevent this, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure should be included in the reaction. These additives act as trapping agents for the O-acylisourea intermediate, forming a more stable activated ester that is less prone to rearrangement and reacts efficiently with the piperazine amine.

Data Presentation

Table 1: Comparison of Strategies for Selective Mono-N-Alkylation of Piperazine
StrategyAlkylating AgentGeneral ConditionsTypical Yield of Mono-productReference
Excess Piperazine Alkyl Halide4 eq. Piperazine in Pyridine, Reflux 12h70-80%[5]
Monopiperazinium Salt p-tert-Butylbenzyl chlorideIn situ salt formation with HCl in Ethanol, 70°C83%[5]
N-Boc Protecting Group Various Alkyl HalidesK₂CO₃, Acetonitrile or DMF, 50-80°CHigh, often >90% (for the protected product)[5]
Table 2: Effect of Base and Ligand in Buchwald-Hartwig Amination of N-Boc-Piperazine with Aryl Halides (Representative Data)
Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (3)NaOtBuToluene1001895
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1002492
4-BromoanisolePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Dioxane1101688
2-ChloropyridineXPhos Pd G3 (2)-K₃PO₄THF801297

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using a Protecting Group (N-Boc-piperazine)

This two-step method ensures high selectivity for the mono-alkylated product.

Step A: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate pure 1-Boc-piperazine.

Step B: Alkylation of 1-Boc-piperazine

  • To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-piperazine (1.0 eq.), the desired alkyl halide (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) as the solvent.

  • Stir the mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkyl-N'-Boc-piperazine. The Boc group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid in DCM).

Protocol 2: Direct Mono-N-Alkylation Using Excess Piperazine

This protocol describes a general procedure for mono-alkylation where the use of a protecting group is not desired.

  • To a dried reaction flask, add piperazine (5.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or ethanol).

  • Add an anhydrous base such as potassium carbonate (K₂CO₃, 2.0 equivalents relative to the alkyl halide).

  • Stir the suspension vigorously.

  • Slowly add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo.

  • The crude product will contain the desired mono-alkylated product and a large amount of unreacted piperazine. Purify by column chromatography or acid-base extraction to isolate the product.

Visualizations

Troubleshooting_Byproducts start Identify Primary Byproduct di_alkylation Di-Alkylated Piperazine start->di_alkylation N-Alkylation/ N-Arylation polymer Polymer Formation start->polymer Reaction with di-electrophile other Other Byproducts (e.g., N-Acylurea) start->other Amide Coupling sol_di1 Increase Piperazine Excess (>5 eq.) di_alkylation->sol_di1 sol_di2 Slowly Add Electrophile (at low temp) di_alkylation->sol_di2 sol_di3 Use Mono-Protected Piperazine (e.g., N-Boc) di_alkylation->sol_di3 sol_poly1 Use High Dilution polymer->sol_poly1 sol_poly2 Ensure Stoichiometry is Correct (no excess di-electrophile) polymer->sol_poly2 sol_other1 Add Coupling Additive (e.g., HOBt, Oxyma) other->sol_other1 Optimization_Workflow cluster_optimization Optimization Strategies start Initial Reaction Setup (Stoichiometric Reactants) analysis Analyze Product Mixture (LC-MS, NMR) start->analysis byproduct_check Byproduct > 5%? analysis->byproduct_check optimize Optimize Conditions byproduct_check->optimize Yes final_product Desired Product (High Purity) byproduct_check->final_product No opt1 Vary Reactant Ratio (Increase Piperazine) optimize->opt1 opt2 Screen Solvents & Bases optimize->opt2 opt3 Adjust Temperature & Addition Rate optimize->opt3 opt4 Implement Protecting Group Strategy optimize->opt4 opt1->analysis opt2->analysis opt3->analysis opt4->analysis

References

Technical Support Center: Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-(4-Ethylpiperazin-1-yl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategies involve a two-step process:

  • N-Arylation: Formation of the precursor, 1-ethyl-4-(4-nitrophenyl)piperazine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between an activated nitro-aryl halide (like 4-fluoronitrobenzene) and N-ethylpiperazine.

  • Nitro Group Reduction: The nitro group of the precursor is then reduced to the target aniline. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a common and efficient method for this transformation.[1][2]

An alternative, though less commonly detailed for this specific molecule, is the direct coupling of 4-haloaniline with N-ethylpiperazine via a Buchwald-Hartwig amination reaction.[3][4]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress. A typical TLC system would involve a silica gel plate and an eluent such as ethyl acetate/hexane or dichloromethane/methanol. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. For more quantitative analysis, HPLC can be employed.[5][6]

Q3: What are the critical safety considerations when synthesizing this compound?

A3: Key safety precautions include:

  • Handling Reagents: N-ethylpiperazine is corrosive and flammable. Activated aryl halides can be irritants. Handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: When using hydrogen gas for the reduction step, ensure the system is properly set up to avoid leaks, and use an inert atmosphere (like nitrogen or argon) to purge the system before introducing hydrogen. Pd/C can be pyrophoric when dry and exposed to air, so it should be handled with care, preferably as a wet paste.[7]

  • Product Hazards: this compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[8]

Troubleshooting Guides

Low Yield

Q4: My yield of 1-ethyl-4-(4-nitrophenyl)piperazine (the precursor) is low. What are the potential causes and solutions?

A4: Low yield in the SNAr reaction can be attributed to several factors:

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials Ensure 4-fluoronitrobenzene and N-ethylpiperazine are of high purity. Impurities can lead to side reactions.[9]
Presence of Water Use anhydrous solvents (e.g., DMSO, DMF) and ensure all glassware is thoroughly dried. Water can react with the base and hinder the reaction.[1]
Inefficient Base A weak or insufficient amount of base (e.g., K₂CO₃, DIEA) can lead to incomplete reaction. Ensure the base is anhydrous and used in appropriate molar excess.[2][5]
Suboptimal Reaction Temperature While the reaction often proceeds at room temperature, gentle heating (e.g., to 80-90 °C) can sometimes improve the reaction rate and yield, especially with less reactive aryl halides.[10] Monitor for byproduct formation at higher temperatures.

Q5: The reduction of the nitro group is resulting in a low yield of the final product. What should I investigate?

A5: Incomplete reduction or side reactions can lower the yield of the final aniline.

Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure the Pd/C catalyst is active. Old or improperly stored catalyst may have reduced activity. The presence of impurities, particularly sulfur-containing compounds, can poison the catalyst. Use a fresh batch of catalyst if deactivation is suspected. Strongly basic amines, like the product itself, can sometimes inhibit the catalyst.[11][12]
Insufficient Hydrogen Source If using H₂ gas, ensure a constant positive pressure is maintained throughout the reaction. For transfer hydrogenation (e.g., using ammonium formate or hydrazine), ensure a sufficient molar excess of the hydrogen donor is used.[13][14]
Incomplete Reaction Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If the reaction stalls, adding more catalyst or increasing the hydrogen pressure may help.
Formation of Intermediates The reduction of nitroarenes proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these can condense to form azoxy and azo compounds, which are common byproducts.[15]
Purity Issues

Q6: My final product is impure. What are the likely byproducts and how can I remove them?

A6: Impurities can arise from both the N-arylation and the reduction steps.

Potential Impurity Origin Purification Strategy
Unreacted 1-ethyl-4-(4-nitrophenyl)piperazine Incomplete reduction.Column chromatography on silica gel is typically effective. The nitro compound is significantly less polar than the aniline.
Azo/Azoxy Compounds Side reactions during nitro reduction.These are often colored impurities. Column chromatography can separate these less polar byproducts from the desired aniline.
Aryl Halide Homocoupling (Biaryl Formation) Side reaction in Buchwald-Hartwig synthesis if this route is used.[1]Purification can be challenging. Recrystallization or careful column chromatography may be required.
Over-alkylation/Side reactions of Piperazine Reaction of piperazine at both nitrogen atoms or other side reactions.These impurities can often be removed by column chromatography.

Q7: How can I effectively purify the final product, this compound?

A7:

  • Column Chromatography: This is a very common and effective method. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane), can effectively separate the product from less polar impurities.[5]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method. The choice of solvent will depend on the impurity profile.

  • Acid-Base Extraction: As the product is a basic amine, an acid-base extraction can be used to separate it from neutral or acidic impurities. Dissolve the crude material in an organic solvent and extract with an aqueous acid (e.g., dilute HCl). The product will move to the aqueous layer as its hydrochloride salt. After separating the layers, the aqueous layer is basified (e.g., with NaOH) to precipitate the free amine, which can then be extracted back into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-4-(4-nitrophenyl)piperazine (Precursor)

This protocol is adapted from a general method for the synthesis of N-arylpiperazines.[2]

  • Reaction Setup: To a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (K₂CO₃) (1.1 eq).

  • Addition of Amine: Stir the mixture at room temperature for 10 minutes. Slowly add N-ethylpiperazine (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction mixture at room temperature for 10 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice water. A precipitate will form.

  • Isolation: Collect the precipitate by filtration and dry it to obtain 1-ethyl-4-(4-nitrophenyl)piperazine.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on a general procedure for the reduction of a nitroarylpiperazine derivative.[16]

  • Reaction Setup: Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

  • Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) for approximately 9 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Visualizations

G cluster_0 Step 1: N-Arylation (SNAr) cluster_1 Step 2: Nitro Reduction 4-Fluoronitrobenzene 4-Fluoronitrobenzene Precursor_Synthesis Reaction Mixture 4-Fluoronitrobenzene->Precursor_Synthesis N-Ethylpiperazine N-Ethylpiperazine N-Ethylpiperazine->Precursor_Synthesis Base (K2CO3) Base (K2CO3) Base (K2CO3)->Precursor_Synthesis Solvent (DMSO) Solvent (DMSO) Solvent (DMSO)->Precursor_Synthesis 1-ethyl-4-(4-nitrophenyl)piperazine 1-ethyl-4-(4-nitrophenyl)piperazine (Precursor) Precursor_Synthesis->1-ethyl-4-(4-nitrophenyl)piperazine Precursor 1-ethyl-4-(4-nitrophenyl)piperazine Reduction_Reaction Reaction Mixture Precursor->Reduction_Reaction Catalyst (Pd/C) Catalyst (Pd/C) Catalyst (Pd/C)->Reduction_Reaction Hydrogen Source (H2) Hydrogen Source (H2) Hydrogen Source (H2)->Reduction_Reaction Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Reduction_Reaction Final_Product This compound Reduction_Reaction->Final_Product G Start Low Yield or Purity Issue Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions Pure Purify_SM Purify Starting Materials Check_SM->Purify_SM Impure Check_Workup Evaluate Workup & Purification Check_Conditions->Check_Workup Optimal Optimize_Conditions Optimize Temp, Time, Reagents Check_Conditions->Optimize_Conditions Suboptimal Modify_Purification Modify Purification Method (e.g., Chromatography, Recrystallization) Check_Workup->Modify_Purification Ineffective Success Improved Yield/Purity Check_Workup->Success Effective Purify_SM->Check_Conditions Optimize_Conditions->Check_Workup Modify_Purification->Success

References

common side reactions in the synthesis of substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Over-alkylation in N-Alkylation Reactions

Q1: I am trying to synthesize a mono-N-alkylaniline, but I am observing significant amounts of di- and tri-alkylaniline byproducts. What causes this and how can I minimize it?

A1: Over-alkylation is a prevalent side reaction during the N-alkylation of anilines. This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1]

Troubleshooting Strategies:

  • Control Stoichiometry: Employing a large excess of aniline relative to the alkylating agent can favor the formation of the mono-alkylation product. Conversely, an excess of the alkylating agent will promote di-alkylation.[1]

  • Reaction Conditions: Lowering the reaction temperature and utilizing a less polar solvent can help decrease the rate of subsequent alkylation steps.[1]

  • Alkylating Agent Reactivity: Be mindful of the reactivity of your alkylating agent. More reactive agents are more prone to causing multiple substitutions.[1]

  • Alternative Method (Reductive Amination): For greater control over mono-alkylation, consider reductive amination. This method involves the initial formation of an imine from the aniline and an aldehyde or ketone, which is then reduced in a subsequent step.[1]

Logical Workflow for Troubleshooting Over-alkylation

OverAlkylation_Troubleshooting start High Degree of Over-alkylation Observed check_stoichiometry Check Aniline to Alkylating Agent Ratio start->check_stoichiometry excess_aniline Use Large Excess of Aniline check_stoichiometry->excess_aniline Ratio is 1:1 or excess alkylating agent adjust_conditions Adjust Reaction Conditions check_stoichiometry->adjust_conditions Ratio is already excess aniline end Mono-alkylation Favored excess_aniline->end lower_temp Lower Reaction Temperature adjust_conditions->lower_temp less_polar_solvent Use Less Polar Solvent adjust_conditions->less_polar_solvent consider_reductive_amination Consider Reductive Amination adjust_conditions->consider_reductive_amination lower_temp->end less_polar_solvent->end consider_reductive_amination->end

Caption: Troubleshooting workflow for over-alkylation in N-alkylation of anilines.

2. Side Products in Nitroarene Reduction

Q2: During the reduction of a nitroaromatic compound to the corresponding aniline, I am observing colored impurities. What are these and how can I prevent their formation?

A2: The formation of colored byproducts such as azoxybenzene and azobenzene is a common issue in the reduction of nitroaromatics. These side products arise from the condensation of intermediate species, namely nitrosobenzene and phenylhydroxylamine.[2] Their formation is often favored under conditions of incomplete reduction.[2]

Troubleshooting Strategies:

  • Optimize Hydrogen Supply: Ensure a sufficient and consistent supply of the reducing agent (e.g., hydrogen gas in catalytic hydrogenation) to promote the complete reduction of intermediates to the desired aniline.[2]

  • Control Reaction Temperature: Elevated temperatures can sometimes promote the formation of these side products. Experiment with a lower temperature range while ensuring the complete conversion of the starting material.[2]

  • Catalyst Activity: If using a catalyst like Palladium on carbon (Pd/C), ensure it is active, as catalysts can deactivate over time.[2] Using a fresh batch or regenerating the catalyst may be necessary.[2]

  • Purity of Reagents: Utilize purified nitroaromatics and high-purity solvents to avoid introducing impurities that could act as catalyst poisons.[2]

3. Polysubstitution in Electrophilic Aromatic Substitution

Q3: I am attempting a monohalogenation of an aniline derivative, but I am getting a mixture of di- and tri-halogenated products. How can I improve the selectivity?

A3: The amino group (-NH₂) in aniline is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic attack. This high reactivity often leads to polysubstitution, such as the formation of 2,4,6-tribromoaniline when aniline is treated with bromine water.[3][4]

Troubleshooting Strategies:

  • Protecting Group Strategy: To control the reactivity, the amino group can be temporarily protected, most commonly through acetylation to form an acetanilide.[3][5] The acetyl group is less activating than the amino group, allowing for more controlled, monosubstitution. The protecting group can then be removed by hydrolysis to yield the monohalogenated aniline.[5]

  • Reaction Conditions: Modifying the reaction conditions, such as using a less polar solvent and lower temperatures, can also help to temper the reactivity and improve selectivity.

Experimental Workflow for Selective Monobromination of Aniline

Caption: Workflow for achieving selective monobromination of aniline via a protection strategy.

4. Dimerization in Buchwald-Hartwig Amination

Q4: In my Buchwald-Hartwig cross-coupling reaction to form a substituted aniline, I am observing significant formation of a homocoupled dimer of my aniline starting material. How can this be suppressed?

A4: The formation of dimers through self-coupling is a known side reaction in Buchwald-Hartwig amination. This can occur alongside the desired cross-coupling catalytic cycle.

Troubleshooting Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as BrettPhos, XPhos, and RuPhos are often effective in minimizing side reactions and promoting efficient cross-coupling.[6]

  • Palladium Precatalyst: Utilize a well-defined palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts) to ensure the efficient generation of the active Pd(0) species.[6]

  • Base Selection: The choice of base can significantly influence the reaction outcome. It is advisable to screen common bases like NaOtBu, K₃PO₄, or Cs₂CO₃ to find the optimal one for your specific substrates.[6]

  • Reaction Concentration: High concentrations can sometimes favor bimolecular self-coupling. Running the reaction at a lower concentration may disfavor this side reaction.[6]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent oxygen from interfering with the catalytic cycle.[6]

Competing Pathways in Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_desired Desired Catalytic Cycle cluster_side_reaction Self-Coupling Side Reaction pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_intermediate1 Ar-Pd(II)-X(Ln) oxidative_addition->pd_intermediate1 ligand_exchange Ligand Exchange pd_intermediate1->ligand_exchange + R'NH2 pd_intermediate2 [Ar-Pd(II)-NHR'(Ln)]+X- ligand_exchange->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 - HX product Desired Product (Ar-NHR') reductive_elimination->product homocoupling Homocoupling dimer Dimer Byproduct homocoupling->dimer pd_intermediate2_side [Ar-Pd(II)-NHR'(Ln)]+X- pd_intermediate2_side->homocoupling

Caption: Competing pathways in Buchwald-Hartwig amination leading to the desired product and a dimer byproduct.

Quantitative Data Summary

Synthesis MethodCommon Side Reaction(s)Typical Yield of Desired Product (%)Key Factors Influencing Purity
N-Alkylation Over-alkylation (di- and tri-alkylation)[1]Variable, dependent on controlStoichiometry, temperature, solvent polarity[1]
Nitroarene Reduction Azoxy- and azobenzene formation[2]>95[7]Hydrogen supply, temperature, catalyst activity[2]
Electrophilic Halogenation Polysubstitution[3][5]High with protecting groupsUse of protecting groups, reaction conditions
Buchwald-Hartwig Amination Homocoupling (dimerization)[6]Generally high, but substrate dependentLigand, base, catalyst, concentration, inertness[6]

Key Experimental Protocols

Protocol 1: Reductive Amination for Controlled Mono-N-Alkylation of Aniline with 2-Heptanone

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add aniline (1.0 eq) and 2-heptanone (1.05 eq) in anhydrous methanol.

    • Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.[8]

  • Reduction:

    • In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of anhydrous methanol.

    • Slowly add the NaBH₃CN solution to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 4-6 hours).[8]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.[8]

    • Separate the organic layer, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Monobromination of Aniline via Acetanilide

  • Part A: Acetylation of Aniline to Acetanilide [5]

    • In a suitable flask, dissolve aniline in glacial acetic acid.

    • Prepare a separate solution of acetic anhydride in glacial acetic acid.

    • Slowly add the acetic anhydride solution to the aniline solution with constant stirring.

    • After the initial exothermic reaction subsides, gently warm the mixture for 10 minutes.

    • Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.

    • Collect the product by vacuum filtration and wash with cold water.

  • Part B: Bromination of Acetanilide

    • Dissolve the dried acetanilide in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

    • Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.[5]

    • Collect the product by vacuum filtration and wash thoroughly with water.

  • Part C: Hydrolysis of p-Bromoacetanilide to 4-Bromoaniline [5]

    • Reflux the purified p-bromoacetanilide with an excess of aqueous hydrochloric acid (approx. 10% w/v) for 30-40 minutes.

    • Cool the solution.

    • Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the 4-bromoaniline.

    • Collect the product by vacuum filtration, wash with water, and dry. Recrystallize from ethanol if necessary.[5]

References

Technical Support Center: Troubleshooting Low Yield in Acylation of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of piperazine intermediates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues leading to low yields and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the mono-acylation of piperazine?

A1: The most frequent cause of low yields is the formation of a significant amount of the 1,4-di-acylated piperazine byproduct.[1] This occurs because the initially formed mono-acylated piperazine can still react with the acylating agent, sometimes being even more nucleophilic than the starting piperazine.[1] This leads to a mixture of products that are often difficult to separate, thereby reducing the isolated yield of the desired mono-substituted compound.

Q2: How can I improve the selectivity for mono-acylation over di-acylation?

A2: Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 3-10 equivalents) statistically favors the reaction of the acylating agent with the more abundant unreacted piperazine.[1]

  • Mono-Protection Strategy: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group prevents reaction at one nitrogen, allowing for selective acylation at the other. The protecting group is then removed in a subsequent step.[1][2][3]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) forms a mono-salt. The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[1][4][5]

Q3: What role do reaction conditions play in controlling selectivity?

A3: Reaction conditions are critical. To minimize di-substitution, consider the following:

  • Slow Addition: Add the acylating agent (e.g., acyl chloride) dropwise and slowly to the reaction mixture.[1][2] This keeps the concentration of the acylating agent low, reducing the chance of a second acylation.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C), especially during the addition of the acylating agent.[1][2] This helps to control the reaction rate and improve selectivity.

  • Solvent and Base Selection: The choice of solvent and base can influence the reaction's outcome. Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common.[1][6] A non-nucleophilic base, such as triethylamine, is often used to neutralize the acid formed during the reaction.[1][6]

Q4: I'm having difficulty purifying my mono-acylated piperazine product. What are some common purification strategies?

A4: Purification can be challenging due to the basic nature of piperazine derivatives and the potential for similar polarities between mono- and di-substituted products.

  • Column Chromatography: This is a standard method. To prevent the basic product from streaking on the acidic silica gel, it is often recommended to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[2]

  • Acid-Base Extraction: This technique can be very effective for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The piperazine derivative will move into the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[2]

  • Crystallization: If the desired product is a solid, recrystallization can be an excellent method for purification.[2]

Q5: Are there alternative acylating agents I can use besides acyl chlorides?

A5: Yes, other reagents can be used for acylation. Carboxylic acids can be coupled with piperazine using activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[3] These methods can offer milder reaction conditions and may improve selectivity in some cases.

Troubleshooting Guides

Issue 1: Low Yield of Mono-Acylated Product with Significant Di-Acylated Byproduct
Primary Cause Explanation Recommended Solution
Incorrect Stoichiometry Using a 1:1 molar ratio of piperazine to the acylating agent often leads to a statistical mixture of mono- and di-substituted products.[1]Increase the molar ratio of piperazine to the acylating agent (3-10 equivalents).[1] Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine) in a 1:1 ratio.[1][3]
High Reactivity of Mono-substituted Product The initial product can be more nucleophilic than piperazine itself, leading to a rapid second acylation.[1]Add the acylating agent slowly and at a low temperature (0 °C).[1][2]
Reaction Conditions Favoring Di-substitution High concentrations of reactants and elevated temperatures can increase the rate of the second acylation.Dilute the reaction mixture and maintain a low temperature throughout the addition of the acylating agent. Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times.[2]
Issue 2: Reaction Fails to Proceed or Gives a Very Low Yield
Primary Cause Explanation Recommended Solution
Poor Nucleophilicity of Piperazine If using the mono-protonation strategy, the remaining free nitrogen is less nucleophilic than in free piperazine.[1]Longer reaction times may be necessary. Alternatively, a more reactive acylating agent (e.g., acyl chloride vs. carboxylic acid with a coupling agent) might be required.
Inactive Acylating Agent The acylating agent (e.g., acyl chloride) may have degraded due to moisture.Use freshly opened or purified acylating agents. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance Bulky substituents on either the piperazine or the acylating agent can significantly slow down the reaction.Higher reaction temperatures or longer reaction times may be needed. The use of a less sterically hindered coupling agent could also be beneficial.

Experimental Protocols

Protocol 1: Mono-Acylation using Excess Piperazine
  • Setup: In a round-bottom flask under an inert atmosphere, dissolve piperazine (5-10 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Addition of Acylating Agent: Slowly add the acyl chloride (1 equivalent) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting material.

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (often with 0.1-1% triethylamine in the eluent) or via acid-base extraction to remove excess piperazine and isolate the mono-acylated product.[2]

Protocol 2: Acylation of Mono-Boc-Piperazine
  • Setup: Dissolve 1-Boc-piperazine (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[1]

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Acylating Agent: Add the acyl chloride (1 equivalent) dropwise to the solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Workup: Perform an aqueous workup by adding water and separating the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: The N-acyl-N'-Boc-piperazine intermediate is typically purified by column chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) at 0 °C. Stir at room temperature for 1-2 hours until the deprotection is complete.[1]

  • Final Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate to obtain the final mono-acylated product.

Visual Guides

Troubleshooting_Workflow Start Low Yield in Piperazine Acylation CheckByproduct Analyze Crude Product: Significant Di-acylation? Start->CheckByproduct Strategy Select Mono-substitution Strategy CheckByproduct->Strategy Yes NoReaction Reaction Stalled or No Product? CheckByproduct->NoReaction No Excess Use Large Excess of Piperazine (3-10 eq.) Strategy->Excess Protection Use Mono-Protected Piperazine (e.g., Boc) Strategy->Protection Protonation In Situ Mono-Protonation (1 eq. Acid) Strategy->Protonation OptimizeConditions Optimize Reaction Conditions Excess->OptimizeConditions Protection->OptimizeConditions Protonation->OptimizeConditions SlowAddition Slow, Dropwise Addition of Acylating Agent at 0°C OptimizeConditions->SlowAddition Purify Purify Product SlowAddition->Purify End High Yield of Mono-acylated Product Purify->End CheckReagents Check Reagent Quality (e.g., Anhydrous Conditions) NoReaction->CheckReagents Yes IncreaseReactivity Increase Reactivity: Longer Time / Higher Temp. CheckReagents->IncreaseReactivity IncreaseReactivity->Purify

Caption: Troubleshooting workflow for low yield in piperazine acylation.

Reaction_Strategies cluster_0 Strategy 1: Excess Piperazine cluster_1 Strategy 2: Protecting Group cluster_2 Strategy 3: Mono-Protonation a0 Piperazine (5-10 eq.) + Acyl-X (1 eq.) a1 Mono-acylated Product (Major) + Di-acylated Product (Minor) a0->a1 b0 Boc-Piperazine (1 eq.) + Acyl-X (1 eq.) b1 N-Acyl-N'-Boc-piperazine b0->b1 b2 Deprotection (TFA) b1->b2 b3 Mono-acylated Product b2->b3 c0 Piperazine + 1 eq. Acid c1 Piperazine Mono-salt + Acyl-X c0->c1 c2 Mono-acylated Product c1->c2

Caption: Comparison of strategies to achieve mono-acylation of piperazine.

References

solvent effects on the reactivity of 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Ethylpiperazin-1-yl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and reactions involving this compound, with a special focus on solvent effects.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the nucleophilicity of the aniline and piperazine nitrogens in this compound?

A1: The reactivity of the two key nitrogen atoms in this compound is significantly influenced by the solvent.

  • Aniline Nitrogen: The lone pair of the aniline nitrogen is in conjugation with the aromatic ring, which reduces its nucleophilicity compared to an aliphatic amine. Protic solvents (e.g., ethanol, methanol) can further decrease its nucleophilicity by forming hydrogen bonds with the lone pair. Polar aprotic solvents (e.g., DMF, DMSO) can enhance its nucleophilicity by solvating the counter-ion of any activating base used.

  • Piperazine Nitrogen (Tertiary Amine): The ethyl-substituted piperazine nitrogen is a tertiary amine and is generally more nucleophilic than the aniline nitrogen. Its reactivity is also affected by the solvent. In non-polar solvents, its nucleophilicity is high. In polar protic solvents, hydrogen bonding can occur, but the effect is less pronounced than with the primary aniline nitrogen.

Q2: I am observing low yields in my acylation reaction with this compound. What are the likely causes and how can I improve the outcome?

A2: Low yields in acylation reactions are a common issue. Here are some potential causes and solutions:

  • Insufficient Reactivity of the Acylating Agent: If you are using a mild acylating agent, it may not be reactive enough.

    • Solution: Switch to a more reactive acylating agent, such as an acyl chloride or anhydride.

  • Reduced Nucleophilicity of the Aniline: The electron-donating nature of the piperazine group increases the electron density on the aniline ring, but the inherent lower nucleophilicity of anilines compared to aliphatic amines can still be a factor.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive intermediate that is a more potent acylating species.

  • Inappropriate Solvent Choice: The solvent can significantly impact the reaction rate.

    • Solution: A polar aprotic solvent like DMF or acetonitrile is often a good choice as it can help to dissolve the reactants and stabilize charged intermediates without significantly solvating the nucleophile.

Q3: In a Buchwald-Hartwig amination reaction, which solvent is optimal when using this compound as the amine source?

A3: The choice of solvent in a Buchwald-Hartwig amination is critical and depends on the specific aryl halide and catalyst system being used.

  • Commonly Used Solvents: Toluene, dioxane, and THF are frequently used solvents for Buchwald-Hartwig reactions.

  • Polar Aprotic Solvents: For less reactive aryl chlorides, polar aprotic solvents like DMF or NMP can sometimes lead to higher yields, although they can also lead to catalyst decomposition at high temperatures.

  • Alcoholic Solvents: While less common, alcoholic solvents have been used, but they can sometimes participate in side reactions.

  • Troubleshooting: If you are observing low yields, consider screening a range of solvents. A common issue is the insolubility of the base or the catalyst in the chosen solvent. Ensure all reagents are soluble at the reaction temperature.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
  • Symptom: The starting material does not fully dissolve in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.

  • Possible Causes:

    • Inappropriate solvent choice. The compound has both polar (anilino, piperazino) and non-polar (ethyl, phenyl) moieties.

    • Low reaction temperature.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of the compound in a small scale in various solvents. Good starting points include DMF, DMSO, NMP, and chlorinated solvents like dichloromethane (DCM) or chloroform.

    • Increase Temperature: Gently warming the mixture may improve solubility.

    • Use a Co-solvent: A mixture of solvents can sometimes improve solubility. For example, a mixture of toluene and DMF.

Issue 2: Side Product Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions
  • Symptom: Formation of multiple products, including di-substituted products or products from reaction at an undesired position.

  • Possible Causes:

    • Over-reaction: If the product of the initial SNAr reaction is still nucleophilic, it can react further.

    • High Reaction Temperature: Can lead to decomposition or side reactions.

    • Choice of Base: A strong base can sometimes lead to side reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of the electrophile (typically 1.0 to 1.2 equivalents).

    • Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Optimize the Base: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH or KOtBu.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor SNAr reactions. Protic solvents can slow down the reaction by solvating the nucleophile.

Data Presentation

Table 1: Solvent Effects on a Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

The following table summarizes the effect of different solvents on the yield of the reaction between 1-chloro-2,4-dinitrobenzene and a substituted aniline, which serves as a model for the reactivity of this compound.

SolventDielectric Constant (ε)Reaction Yield (%)
Dimethylformamide (DMF)36.795
Dimethyl sulfoxide (DMSO)46.792
Acetonitrile (MeCN)37.585
Ethanol (EtOH)24.665
Tetrahydrofuran (THF)7.650
Toluene2.420

Data is generalized from literature on SNAr reactions of substituted anilines and is intended for comparative purposes.

Table 2: Solvent Optimization for a Representative Buchwald-Hartwig Amination

This table shows the impact of solvent choice on the yield of a palladium-catalyzed amination of an aryl bromide with a secondary amine, analogous to the piperazine moiety of the target compound.

SolventBaseYield (%)
TolueneNaOtBu92
1,4-DioxaneNaOtBu88
Tetrahydrofuran (THF)LiHMDS75
N,N-Dimethylformamide (DMF)K₃PO₄60
Acetonitrile (MeCN)Cs₂CO₃45

Data is illustrative and based on general trends observed in Buchwald-Hartwig amination literature.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the acylation of the aniline nitrogen.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or DMF, 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Activated Aryl Halide

This protocol outlines a typical SNAr reaction using this compound as the nucleophile.

  • Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.0 eq), this compound (1.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO (0.2 M concentration).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Reaction Type? start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr acylation N-Acylation reaction_type->acylation Acylation buchwald Buchwald-Hartwig Amination reaction_type->buchwald Buchwald-Hartwig solvent_snar Polar Aprotic Solvent (DMF, DMSO) snar->solvent_snar solvent_acylation Aprotic Solvent (DCM, THF, MeCN) acylation->solvent_acylation solvent_buchwald Non-polar / Ethereal Solvent (Toluene, Dioxane, THF) buchwald->solvent_buchwald troubleshoot Low Yield or Side Products? solvent_snar->troubleshoot solvent_acylation->troubleshoot solvent_buchwald->troubleshoot optimize Optimize: - Temperature - Base - Catalyst/Ligand - Re-screen Solvents troubleshoot->optimize Yes end Successful Reaction troubleshoot->end No optimize->troubleshoot

Caption: Logical workflow for solvent selection based on reaction type.

Troubleshooting_Workflow start Reaction Issue Identified issue Low Conversion Incomplete Reaction start->issue side_products Side Product Formation Low Purity start->side_products solubility Poor Solubility of Reactants start->solubility cause_low_conv Insufficient Reactivity Suboptimal Temperature Catalyst Inactivation issue->cause_low_conv cause_side_prod Over-reaction High Temperature Wrong Base side_products->cause_side_prod cause_solubility Inappropriate Solvent Low Temperature solubility->cause_solubility solution_low_conv Increase Temperature Change Catalyst/Ligand Use More Reactive Reagent cause_low_conv->solution_low_conv solution_side_prod Lower Temperature Use Milder Base Adjust Stoichiometry cause_side_prod->solution_side_prod solution_solubility Screen Solvents Use Co-solvent Increase Temperature cause_solubility->solution_solubility

Caption: Troubleshooting guide for common reaction issues.

Validation & Comparative

A Comparative Analysis of 4-(4-Ethylpiperazin-1-yl)aniline and its Methyl Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 4-(4-Ethylpiperazin-1-yl)aniline and its methyl analog, 4-(4-methylpiperazin-1-yl)aniline. These compounds are common intermediates and structural motifs in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document summarizes their physicochemical properties, synthesis, and biological activities, supported by available data and detailed experimental protocols.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and its methyl analog is presented in Table 1. The primary difference between the two molecules is the substitution of a methyl group with an ethyl group on the piperazine ring, resulting in a slightly higher molecular weight and potentially altered lipophilicity for the ethyl analog.

PropertyThis compound4-(4-Methylpiperazin-1-yl)aniline
Molecular Formula C₁₂H₁₉N₃[1]C₁₁H₁₇N₃[2]
Molecular Weight 205.30 g/mol [1]191.27 g/mol [2]
CAS Number 115619-01-7[1]16153-81-4[2]
XLogP3-AA 1.51.2
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 32

Synthesis and Experimental Protocols

The synthesis of both this compound and its methyl analog typically follows a two-step process involving a nucleophilic aromatic substitution followed by a reduction. A general synthetic scheme is outlined below.

General Synthesis Protocol

Step 1: N-Arylation of N-Alkylpiperazine

A mixture of a p-halonitrobenzene (e.g., p-fluoronitrobenzene or p-chloronitrobenzene) and an excess of the corresponding N-alkylpiperazine (N-ethylpiperazine or N-methylpiperazine) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A base, typically potassium carbonate, is added to the mixture. The reaction is stirred at room temperature or heated to facilitate the reaction. Upon completion, the reaction mixture is worked up, often by precipitation in ice water, to yield the corresponding 1-alkyl-4-(4-nitrophenyl)piperazine intermediate.[3]

Step 2: Reduction of the Nitro Group

The nitro-intermediate is dissolved in an alcohol, such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere and stirred at room temperature for several hours until the reduction of the nitro group to an amine is complete.[3][4] The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product, 4-(4-alkylpiperazin-1-yl)aniline, can be further purified by column chromatography.[3]

G General Synthesis Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Arylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product p_halonitrobenzene p-Halonitrobenzene reaction1 Nucleophilic Aromatic Substitution (DMSO or DMF, K2CO3) p_halonitrobenzene->reaction1 N_alkylpiperazine N-Alkylpiperazine (N-Ethyl or N-Methyl) N_alkylpiperazine->reaction1 nitro_intermediate 1-Alkyl-4-(4-nitrophenyl)piperazine reaction1->nitro_intermediate reaction2 Catalytic Hydrogenation (Pd/C, H2, Ethanol or Methanol) nitro_intermediate->reaction2 final_product 4-(4-Alkylpiperazin-1-yl)aniline reaction2->final_product G Experimental Workflow: Comparative Cytotoxicity Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with Compounds incubate1->treat_cells prepare_compounds Prepare Serial Dilutions of Ethyl and Methyl Analogs prepare_compounds->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data compare_results Compare Cytotoxicity analyze_data->compare_results end End compare_results->end

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-(4-Ethylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 4-(4-Ethylpiperazin-1-yl)aniline derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of activities including anticancer, antimicrobial, and kinase inhibition properties.

This guide synthesizes experimental data from various studies to offer an objective comparison of the performance of these derivatives. Detailed methodologies for key experiments are provided to support the replication and further investigation of these promising compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the EGFR and BCR-ABL pathways.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-oneMDA-MB-231 (Breast Cancer)0.11[1]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one and its substituted derivativesMDA-MB-231 (Breast Cancer)0.18[1]
Lapatinib (Reference Drug)MDA-MB-231 (Breast Cancer)32.5[1]
Lapatinib (Reference Drug)Huh-7 (Liver Cancer)2.11[1]
Lapatinib (Reference Drug)HepG2 (Liver Cancer)3.42[1]
Lapatinib (Reference Drug)HA22T (Liver Cancer)4.85[1]
2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrileHuman Tumor Cell Lines0.45 - 1.66[2]
Hybrid of pyrrolo[2,1‐f][3][4][5]triazine and 1‐(methylpiperidin‐4‐yl)anilineA549 (Lung Cancer)0.36[6]
Hybrid of pyrrolo[2,1‐f][3][4][5]triazine and 1‐(methylpiperidin‐4‐yl)anilineMCF‐7 (Breast Cancer)0.42[6]
Hybrid of pyrrolo[2,1‐f][3][4][5]triazine and 1‐(methylpiperidin‐4‐yl)anilineMDA‐MB‐231 (Breast Cancer)0.80[6]
Signaling Pathways

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth, proliferation, and survival.[3][4][5][7][8] Its aberrant activation is a hallmark of many cancers. Certain 4-anilinoquinazoline derivatives, which share a structural similarity with the aniline core of the topic compounds, are known to inhibit EGFR.[9] The pathway diagram below illustrates the major signaling cascades initiated by EGFR activation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ IP3->Ca2 Ca2->Proliferation Inhibitor 4-Anilinoquinazoline Derivatives Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of related aniline derivatives.

BCR-ABL Signaling Pathway: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML).[10][11][12][13] It activates several downstream pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[14]

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL Grb2_Gab2_SOS Grb2/Gab2/SOS BCR_ABL->Grb2_Gab2_SOS PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 Ras_MAPK Ras/MAPK Pathway Grb2_Gab2_SOS->Ras_MAPK Proliferation Cell Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis STAT5->Apoptosis Inhibitor BCR-ABL Inhibitors Inhibitor->BCR_ABL Inhibits

Caption: Key downstream signaling pathways activated by the BCR-ABL oncoprotein.

Antimicrobial Activity

Several derivatives of this compound have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Antimicrobial Activity
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-4 piperazinyl Derivative of CiprofloxacinStaphylococcus aureus ATCC 65381.70[15]
Ciprofloxacin (Reference Drug)Staphylococcus aureus ATCC 65385.49[15]
1,4-bis(3-methyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl) piperazineStaphylococcus aureus16[16]
1,4-Bis(5-(4-chlorophenylthio)-1,3,4-thiadiazol-2-yl)piperazineStaphylococcus aureus16[16]
1,4-Bis(5-(4-methylphenylthio)-1,3,4-thiadiazol-2-yl)piperazineStaphylococcus aureus16[16]
1,4-Bis(5-(4-chlorophenylthio)-1,3,4-thiadiazol-2-yl)piperazineEscherichia coli8[16]
1,4-Bis(5-(4-methylphenylthio)-1,3,4-thiadiazol-2-yl)piperazineBacillus subtilis16[16]
4-fluorophenyl substituted pyrazole derivativeStaphylococcus aureus ATCC 335911[17]
4-bromo and 3-methyl substituted pyrazole derivativeBacillus subtilis ATCC 66231[17]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are the methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Incubate1 Incubate for 24h to allow attachment Start->Incubate1 AddDrug Add serially diluted This compound derivatives Incubate1->AddDrug Incubate2 Incubate for 48-72h AddDrug->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan crystal formation) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan Incubate3->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate % viability and IC50 values Measure->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include vehicle controls and untreated controls.[2]

  • Incubation: Incubate the plates for a period of 48 to 72 hours.[2]

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

MIC_Workflow Start Start: Prepare serial dilutions of antimicrobial agent in broth Inoculate Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL) Start->Inoculate Controls Include positive (no drug) and negative (no bacteria) controls Inoculate->Controls Incubate Incubate at 35-37°C for 16-20 hours Controls->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no visible growth Observe->DetermineMIC

Caption: Workflow for the broth microdilution MIC test.

Protocol Steps:

  • Prepare Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[24]

  • Prepare Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[25]

  • Inoculation: Inoculate each well containing the diluted antimicrobial agent with the standardized bacterial suspension.[24]

  • Controls: Include a positive control well (broth and bacteria, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.[24]

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[23]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.[23]

References

A Comparative Spectroscopic Analysis of 4-(4-Ethylpiperazin-1-yl)aniline and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Spectral Signatures of a Key Synthetic Intermediate.

This guide provides a comparative analysis of the spectral data for 4-(4-Ethylpiperazin-1-yl)aniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental infrared (IR) and mass spectrometry (MS) data for this specific molecule, this report focuses on its available ¹H Nuclear Magnetic Resonance (NMR) spectrum and contrasts it with the comprehensive spectral data (¹H NMR, IR, and MS) of structurally related compounds: 4-(4-methylpiperazin-1-yl)aniline, 4-(piperidin-1-yl)aniline, and the parent aniline molecule. This comparative approach allows for a deeper understanding of the influence of the ethylpiperazine moiety on the spectral characteristics of the aniline core.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for this compound and its selected analogues.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, AssignmentSolvent
This compound 6.84 (d, 2H, Ar-H), 6.66 (d, 2H, Ar-H), 3.49 (s, 2H, NH₂), 3.09 (t, 4H, piperazine-H), 2.58 (t, 4H, piperazine-H), 2.47 (q, 2H, CH₂), 1.13 (t, 3H, CH₃)CDCl₃
4-(4-Methylpiperazin-1-yl)aniline[1]6.84 (d, 2H, Ar-H), 6.67 (d, 2H, Ar-H), 3.48 (s, 2H, NH₂), 3.09 (t, 4H, piperazine-H), 2.53 (t, 4H, piperazine-H), 2.32 (s, 3H, CH₃)CDCl₃
4-(Piperidin-1-yl)aniline6.85 (d, 2H, Ar-H), 6.68 (d, 2H, Ar-H), 3.45 (s, 2H, NH₂), 3.03 (t, 4H, piperidinyl-H), 1.74 (m, 4H, piperidinyl-H), 1.57 (m, 2H, piperidinyl-H)CDCl₃
Aniline7.18 (t, 2H, Ar-H), 6.77 (t, 1H, Ar-H), 6.68 (d, 2H, Ar-H), 3.73 (s, 2H, NH₂)CDCl₃

Note: Experimental IR and Mass Spectral data for this compound were not publicly available at the time of this report.

Table 2: Infrared (IR) Spectral Data

CompoundKey IR Absorptions (cm⁻¹) and Functional Group Assignments
This compound Data not available. Predicted peaks: ~3400-3200 (N-H stretch, amine), ~3050 (C-H stretch, aromatic), ~2950-2800 (C-H stretch, aliphatic), ~1620 (N-H bend, amine), ~1520 (C=C stretch, aromatic), ~1250 (C-N stretch).
4-(4-Methylpiperazin-1-yl)aniline[1]~3430, 3310 (N-H stretch), ~2930, 2840, 2790 (C-H stretch), ~1625 (N-H bend), ~1518 (C=C stretch), ~1265 (C-N stretch).
4-(Piperidin-1-yl)aniline[2]~3434, 3318 (N-H stretch), ~2931, 2850 (C-H stretch), ~1624 (N-H bend), ~1519 (C=C stretch), ~1267 (C-N stretch).
Aniline~3430, 3350 (N-H stretch), ~3030 (C-H stretch), ~1620 (N-H bend), ~1600, 1500 (C=C stretch), ~1275 (C-N stretch).

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound Data not available. Predicted [M]⁺: 205.16.
4-(4-Methylpiperazin-1-yl)aniline[1][M]⁺: 191.14. Fragments: 148, 134, 119, 92, 77.
4-(Piperidin-1-yl)aniline[2][M]⁺: 176.13. Fragments: 175, 147, 132, 119, 92, 77.
Aniline[M]⁺: 93.06. Fragments: 66, 65, 39.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample characteristics.

¹H NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). Liquid samples can be analyzed as a thin film between two salt plates.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for volatile compounds, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizing the Workflow and Comparison

The following diagrams illustrate the general workflow for spectral data acquisition and the logical framework for comparing the spectral features of the target compound and its analogues.

Spectral Analysis Workflow General Workflow for Spectral Analysis cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Pelletizing (IR) Pelletizing (IR) Sample->Pelletizing (IR) Dilution (MS) Dilution (MS) Sample->Dilution (MS) NMR Spectrometer NMR Spectrometer Dissolution (NMR)->NMR Spectrometer FT-IR Spectrometer FT-IR Spectrometer Pelletizing (IR)->FT-IR Spectrometer Mass Spectrometer Mass Spectrometer Dilution (MS)->Mass Spectrometer NMR Spectrum NMR Spectrum NMR Spectrometer->NMR Spectrum IR Spectrum IR Spectrum FT-IR Spectrometer->IR Spectrum Mass Spectrum Mass Spectrum Mass Spectrometer->Mass Spectrum Structure Elucidation Structure Elucidation NMR Spectrum->Structure Elucidation IR Spectrum->Structure Elucidation Mass Spectrum->Structure Elucidation

Caption: A generalized workflow for acquiring and analyzing spectral data.

Comparative Spectral Analysis Comparative Analysis of Aniline Derivatives Target This compound Comparison Compare Spectral Features (NMR, IR, MS) Target->Comparison Alternative1 4-(4-Methylpiperazin-1-yl)aniline Alternative1->Comparison Alternative2 4-(Piperidin-1-yl)aniline Alternative2->Comparison Alternative3 Aniline Alternative3->Comparison NMR_Analysis ¹H NMR: - Aromatic protons - Aliphatic protons - NH₂ protons Comparison->NMR_Analysis IR_Analysis IR: - N-H stretch - C-H stretch - C=C stretch - C-N stretch Comparison->IR_Analysis MS_Analysis MS: - Molecular ion peak - Fragmentation pattern Comparison->MS_Analysis

Caption: Logical diagram for the comparative spectral analysis.

References

Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of Substituted Piperazinyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of scaffolds in medicinal chemistry, the piperazinyl aniline core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of various substituted piperazinyl anilines, supported by experimental data, to aid in the rational design and development of next-generation therapeutics.

The versatility of the piperazinyl aniline scaffold allows for facile chemical modification, enabling the fine-tuning of its pharmacological properties. Substitutions on both the piperazine and aniline rings can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile. This comparative analysis delves into the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer activities.

Comparative Efficacy of Substituted Piperazinyl Anilines Against Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of substituted piperazinyl anilines against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. Lower IC50 values indicate higher potency.

Compound IDPiperazine Substituent (R1)Aniline Substituent (R2)Cancer Cell LineIC50 (µM)Reference
1a -H-HA549 (Lung)>100[1]
1b 4-Methyl-HA549 (Lung)85.3[1]
1c 4-Ethyl-HA549 (Lung)33.20[1]
1d 4-Propyl-HA549 (Lung)21.22[1]
2a 4-Phenyl-HHCT-116 (Colon)45.89[1]
2b 4-(4-Chlorophenyl)-HHCT-116 (Colon)11.33[1]
3a 4-Benzyl-HMIAPaCa-2 (Pancreatic)>100[1]
3b 4-(2-Methoxybenzyl)-HMIAPaCa-2 (Pancreatic)<1[1]
4a -H2-NitroLOX IMVI (Melanoma)51.26[2]
4b -H4-FluoroLOX IMVI (Melanoma)26.7[2]
5a 4-Methyl2-MethylA498 (Renal)41.32[2]
5b 4-Ethyl4-FluoroA498 (Renal)33.9[2]

Note: The presented data is a selection from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

General Procedure for the Synthesis of Substituted Piperazinyl Anilines

A common synthetic route for preparing substituted piperazinyl anilines involves the nucleophilic substitution of a halogenated nitroaniline with a substituted piperazine, followed by reduction of the nitro group.[3]

Step 1: N-Arylation of Substituted Piperazine

To a solution of a substituted piperazine (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added a halogenated nitroaniline (1 equivalent) and a base, for instance, potassium carbonate (2 equivalents). The reaction mixture is heated at a temperature ranging from 80 to 120 °C for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to yield the nitro-substituted piperazinyl aniline intermediate.

Step 2: Reduction of the Nitro Group

The nitro-substituted piperazinyl aniline intermediate is dissolved in a suitable solvent like ethanol or methanol. A reducing agent, such as stannous chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation with palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then refluxed or stirred at room temperature for a specified period. After the reduction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic using a sodium hydroxide or sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the final substituted piperazinyl aniline product. The product can be further purified by column chromatography or recrystallization if necessary.

G General Synthesis of Substituted Piperazinyl Anilines cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction Substituted Piperazine Substituted Piperazine Reaction Vessel 1 Heating in DMF/DMSO with K2CO3 Substituted Piperazine->Reaction Vessel 1 Halogenated Nitroaniline Halogenated Nitroaniline Halogenated Nitroaniline->Reaction Vessel 1 Nitro-substituted\nPiperazinyl Aniline Nitro-substituted Piperazinyl Aniline Reaction Vessel 1->Nitro-substituted\nPiperazinyl Aniline Reaction Vessel 2 Reduction (e.g., SnCl2 or H2/Pd-C) Nitro-substituted\nPiperazinyl Aniline->Reaction Vessel 2 Substituted\nPiperazinyl Aniline Substituted Piperazinyl Aniline Reaction Vessel 2->Substituted\nPiperazinyl Aniline

A flowchart illustrating the general two-step synthesis of substituted piperazinyl anilines.
In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer efficacy of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted piperazinyl aniline compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

G MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

A workflow diagram of the MTT assay for determining in vitro cytotoxicity.

Signaling Pathways in Cancer Targeted by Piperazinyl Anilines

Several substituted piperazinyl anilines have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis. Two such pathways are the Src and Mer/c-Met signaling cascades.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, adhesion, and migration.[9][10][11][12] Aberrant activation of Src is frequently observed in various cancers and is associated with tumor progression and metastasis.[10]

G Simplified Src Signaling Pathway in Cancer Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K/Akt PI3K/Akt Src->PI3K/Akt Ras/MAPK Ras/MAPK Src->Ras/MAPK STAT3 STAT3 Src->STAT3 Invasion & Metastasis Invasion & Metastasis FAK->Invasion & Metastasis Survival Survival PI3K/Akt->Survival Proliferation Proliferation Ras/MAPK->Proliferation STAT3->Proliferation Piperazinyl Anilines Piperazinyl Anilines Piperazinyl Anilines->Src

An overview of the Src signaling pathway and the inhibitory action of piperazinyl anilines.
Mer/c-Met Signaling Pathway

Mer and c-Met are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades promoting cell growth, survival, and motility.[13][14][15][16][17] Overexpression and aberrant activation of Mer and c-Met are implicated in the development and progression of various cancers.

G Simplified Mer/c-Met Signaling Pathway Gas6 Gas6 Mer Mer Gas6->Mer HGF HGF c-Met c-Met HGF->c-Met PI3K/Akt PI3K/Akt Mer->PI3K/Akt MAPK MAPK Mer->MAPK c-Met->PI3K/Akt c-Met->MAPK STAT STAT c-Met->STAT Cell Survival Cell Survival PI3K/Akt->Cell Survival Cell Motility Cell Motility PI3K/Akt->Cell Motility Cell Proliferation Cell Proliferation MAPK->Cell Proliferation STAT->Cell Proliferation Piperazinyl Anilines Piperazinyl Anilines Piperazinyl Anilines->Mer Piperazinyl Anilines->c-Met

A diagram of the Mer/c-Met signaling pathway and its inhibition by piperazinyl anilines.

This comparative guide highlights the potential of substituted piperazinyl anilines as a versatile scaffold for the development of novel therapeutic agents. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the design of more potent and selective drug candidates. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a range of diseases.

References

The Strategic Advantage of 4-(4-Ethylpiperazin-1-yl)aniline in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Among the vast array of building blocks available, the 4-(4-Ethylpiperazin-1-yl)aniline moiety has emerged as a privileged structure, particularly in the development of targeted therapies such as kinase inhibitors. This guide provides an objective comparison of the performance advantages conferred by this moiety, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation pharmaceuticals.

The this compound scaffold, a key component of the groundbreaking cancer therapeutic Imatinib, offers a unique combination of physicochemical and pharmacological properties that contribute to enhanced drug efficacy and developability.[1] Its strategic incorporation into drug candidates can favorably modulate aqueous solubility, metabolic stability, and target engagement.

Comparative Analysis: Physicochemical and Pharmacological Properties

While direct head-to-head comparisons of drug candidates with and without the this compound moiety are not always available in published literature, a comprehensive analysis of structure-activity relationship (SAR) studies of drugs containing this fragment allows for a clear understanding of its benefits.

One of the most significant advantages of incorporating a piperazine ring is the enhancement of aqueous solubility.[2][3] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, thereby increasing the polarity of the molecule and improving its solubility in aqueous media.[3] This is a crucial factor in achieving adequate bioavailability for orally administered drugs. The N-methylpiperazine group in Imatinib, for instance, was specifically added to enhance its aqueous solubility and oral bioavailability.[4]

Furthermore, the N-arylpiperazine structure can influence the metabolic stability of a drug candidate. While N-dealkylation is a common metabolic pathway for arylpiperazine derivatives, the nature of the substituents on both the aryl ring and the piperazine nitrogen can modulate the rate and site of metabolism.[5][6][7] Judicious placement of the ethyl group on the piperazine nitrogen can strike a balance between maintaining desirable physicochemical properties and achieving an acceptable metabolic profile.

From a pharmacological perspective, the this compound moiety often serves as a versatile linker that positions the pharmacophore for optimal interaction with the target protein. In the case of Imatinib, the methyl piperazinyl group is located in the solvent-exposed region of the ATP-binding pocket of the Bcr-Abl kinase.[8] This interaction contributes to the overall binding affinity and selectivity of the inhibitor.[8]

Alternatives and Bioisosteric Replacements

While the this compound scaffold offers clear advantages, medicinal chemists have a range of alternatives and bioisosteres at their disposal to fine-tune the properties of a drug candidate. Bioisosteric replacement is a powerful strategy to modulate physicochemical and pharmacokinetic properties while retaining or improving biological activity.[9][10][11]

Common bioisosteres for the piperazine ring include:

  • Homopiperazine: An expanded seven-membered ring that can alter conformational preferences and basicity.

  • Piperidine: A six-membered ring with a single nitrogen atom, which reduces the basicity and hydrogen bonding capacity compared to piperazine.

  • Morpholine: A six-membered ring containing an oxygen atom in place of a nitrogen, which significantly reduces basicity and can improve metabolic stability.

The choice of a specific bioisostere will depend on the specific design goals, such as improving metabolic stability, altering solubility, or fine-tuning target engagement.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and a common bioisosteric alternative, 4-morpholinoaniline.

PropertyThis compound4-morpholinoaniline (Alternative)
Molecular Formula C12H19N3C10H14N2O
Molecular Weight 205.30 g/mol 178.23 g/mol
Calculated logP 1.91.2
Topological Polar Surface Area 32.5 Ų41.5 Ų
pKa (strongest basic) 8.8 (predicted)5.1 (predicted)

Data sourced from PubChem and other chemical databases.

Experimental Protocols

To facilitate the comparative evaluation of drug candidates incorporating the this compound moiety or its alternatives, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Aqueous Solubility Assay (Nephelometry)

This high-throughput method determines the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a clear 96-well plate, add PBS to each well.

  • Add the DMSO stock solution of the test compound to the PBS to achieve a range of final concentrations (typically with a final DMSO concentration of 1-2%).

  • Shake the plate for a predetermined time (e.g., 2 hours) at room temperature.

  • Measure the turbidity (light scattering) of each well using a nephelometer at a specific wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in buffer.

  • In a 96-well plate, add HLM and the test compound.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the percentage of the parent compound remaining versus time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate important concepts related to the use of this compound in drug design.

G cluster_0 Drug-Target Interaction Drug Drug Molecule Pharmacophore Pharmacophore (Binds to active site) Drug->Pharmacophore Contains Linker This compound (Linker/Solvent-Exposed Moiety) Drug->Linker Contains Target Target Protein (e.g., Kinase) Pharmacophore->Target Binds Linker->Target Interacts with solvent-exposed region

Caption: Role of this compound as a linker in drug-target interactions.

G cluster_1 Lead Optimization Workflow Lead Initial Lead Compound SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Solubility Improve Aqueous Solubility SAR->Solubility Incorporate Piperazine Metabolism Optimize Metabolic Stability SAR->Metabolism Modify Substituents Candidate Optimized Drug Candidate Solubility->Candidate Metabolism->Candidate

Caption: Workflow for lead optimization incorporating the this compound moiety.

References

Characterization of Impurities in 4-(4-Ethylpiperazin-1-yl)aniline Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of impurities in 4-(4-Ethylpiperazin-1-yl)aniline. The objective is to offer a framework for selecting appropriate analytical techniques, understanding potential impurities, and interpreting experimental data. The information presented is based on established analytical principles for aromatic amines and related piperazine derivatives.

Introduction to Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Impurities can originate from various sources, including the synthetic route (process-related impurities) and degradation of the drug substance over time (degradation products). For this compound, potential impurities may include starting materials, intermediates, by-products, and degradation products formed through oxidation or other pathways.

A common synthetic route to this compound involves the reduction of 1-ethyl-4-(4-nitrophenyl)piperazine.[1] Therefore, the unreacted nitro-intermediate is a potential process-related impurity. Additionally, the piperazine and aniline functional groups are susceptible to degradation, particularly oxidation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the effective separation, identification, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for impurity profiling of aromatic amines.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry.
Applicability Well-suited for a wide range of non-volatile and thermally labile compounds, including many aromatic amines and their impurities.Ideal for volatile and semi-volatile impurities. Derivatization may be required for polar analytes like amines to improve volatility and peak shape.
Detection Commonly uses UV-Vis or Photodiode Array (PDA) detectors. Mass spectrometry (LC-MS) can be coupled for structural elucidation.Mass spectrometry provides detailed structural information and allows for confident identification of unknown impurities.
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering before injection.May require more complex sample preparation, including extraction and derivatization.

Experimental Data Summary

Due to the limited availability of public data specifically for this compound, the following table presents representative data for the analysis of a closely related aromatic amine, highlighting the type of information that should be generated in a comprehensive impurity analysis.

Table 1: Representative HPLC Analysis Data for a Structurally Similar Aromatic Amine

Peak No.AnalyteRetention Time (min)Area (%)Identification
1Impurity A3.50.08Process-Related Impurity (e.g., Starting Material)
2Main Compound5.299.80This compound
3Impurity B7.80.12Degradation Product (e.g., N-Oxide)

Experimental Protocols

Below are detailed methodologies for HPLC and GC-MS analysis, which can be adapted and validated for the specific analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the purity analysis of aromatic amines and should be optimized and validated for the specific compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte and its impurities (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to the main compound.

  • Use reference standards for known impurities for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This protocol is a general guideline and requires optimization for the specific impurities of interest.

1. Sample Preparation and Derivatization:

  • Extract the impurities from the sample matrix using a suitable solvent.

  • Evaporate the solvent and reconstitute the residue in a derivatization-compatible solvent.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert polar amines into more volatile silyl derivatives.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected masses of the derivatized impurities.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantify impurities using an internal standard method.

Visualizations

Impurity Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of impurities in a pharmaceutical sample.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Reporting Sample Sample Receipt Preparation Sample Preparation (Dissolution, Extraction) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS DataProcessing Data Processing (Integration, Peak Identification) HPLC->DataProcessing GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Reporting & Documentation Quantification->Reporting

Caption: Workflow for impurity characterization.

Potential Impurity Formation Pathways

This diagram illustrates potential pathways for the formation of process-related and degradation impurities of this compound.

G 1-Ethyl-4-(4-nitrophenyl)piperazine 1-Ethyl-4-(4-nitrophenyl)piperazine This compound This compound 1-Ethyl-4-(4-nitrophenyl)piperazine->this compound Reduction Process-Related Impurity\n(Unreacted Starting Material) Process-Related Impurity (Unreacted Starting Material) 1-Ethyl-4-(4-nitrophenyl)piperazine->Process-Related Impurity\n(Unreacted Starting Material) Degradation Product\n(e.g., N-Oxide) Degradation Product (e.g., N-Oxide) This compound->Degradation Product\n(e.g., N-Oxide) Oxidation

Caption: Potential impurity formation pathways.

References

Navigating the Cross-Reactivity Landscape of 4-(4-Ethylpiperazin-1-yl)aniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential off-target effects and ensuring its safety and efficacy. This guide provides a comparative overview of the cross-reactivity of 4-(4-ethylpiperazin-1-yl)aniline derivatives, a scaffold present in numerous investigational compounds. Due to the limited publicly available cross-reactivity data specific to this chemical series, this guide outlines the methodologies for assessing off-target interactions and presents a generalized workflow for such studies.

While specific quantitative data on the cross-reactivity of this compound derivatives is not extensively available in the public domain, the scientific community relies on established experimental protocols to determine the selectivity of chemical compounds. These studies are crucial for identifying unintended interactions with a wide range of biological targets, which can lead to adverse effects.

General Methodologies for Cross-Reactivity Profiling

The assessment of off-target interactions typically involves screening a compound against a panel of receptors, enzymes, ion channels, and transporters. The choice of panel often depends on the chemical structure of the compound and its intended therapeutic target. For derivatives of this compound, which are often investigated as kinase inhibitors or GPCR ligands, broad screening panels are essential.

Key Experimental Protocols:

1. Kinase Profiling:

  • Principle: To assess the inhibitory activity of a compound against a large panel of protein kinases.

  • Methodology: A common method is a radiometric assay, such as the Kinase-Glo® platform, which measures the amount of ATP remaining in solution following a kinase reaction. Alternatively, mobility shift assays or fluorescence-based assays can be employed. The test compound is incubated with a specific kinase, its substrate, and ATP. The reduction in kinase activity in the presence of the compound is measured and compared to a control.

  • Data Analysis: Results are typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates a more potent inhibition.

2. GPCR (G-Protein Coupled Receptor) Binding Assays:

  • Principle: To determine the affinity of a compound for a panel of GPCRs.

  • Methodology: Radioligand binding assays are a standard method. A radiolabeled ligand with known affinity for the target GPCR is incubated with a cell membrane preparation expressing the receptor and the test compound. The ability of the test compound to displace the radioligand is measured.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

3. Ion Channel Patch-Clamp Assays:

  • Principle: To evaluate the effect of a compound on the function of various ion channels.

  • Methodology: Automated patch-clamp electrophysiology is the gold standard. Cells expressing the ion channel of interest are "patched" with a microelectrode, and the flow of ions through the channel is measured in the presence and absence of the test compound.

  • Data Analysis: The modulation of ion channel activity is quantified, often as the concentration of the compound that causes 50% inhibition (IC50) or activation (EC50).

Visualizing the Path to Selectivity

Understanding the workflow for assessing cross-reactivity is crucial for interpreting the selectivity profile of a compound. The following diagrams illustrate a generalized experimental workflow and a decision-making process based on the outcomes of these studies.

G A Compound Synthesis (this compound derivative) B Primary Target Assay A->B C Broad Panel Screening (Kinases, GPCRs, Ion Channels, etc.) B->C Active in Primary Assay D Hit Identification & IC50/Ki Determination C->D E Selectivity Analysis D->E F Lead Optimization or Further Development E->F

Caption: A generalized workflow for assessing the cross-reactivity of a novel chemical entity.

G A Significant Off-Target Activity Observed? B Acceptable Therapeutic Window? A->B Yes C Proceed with Candidate A->C No B->C Yes D Redesign/Modify Scaffold B->D No E Terminate Candidate B->E If redesign is not feasible D->A

Caption: A decision tree for interpreting cross-reactivity study outcomes in drug development.

Conclusion

The evaluation of cross-reactivity is a critical step in the preclinical development of any new chemical entity. While specific data for this compound derivatives remains limited in the public sphere, the established methodologies for kinase, GPCR, and ion channel profiling provide a robust framework for assessing their selectivity. A thorough understanding of these experimental protocols and the subsequent data analysis is essential for any researcher or drug development professional working with this and other chemical scaffolds. The systematic application of these approaches will continue to be instrumental in the development of safer and more effective medicines.

A Comparative Guide to Computational Docking Studies of 4-(4-Ethylpiperazin-1-yl)aniline Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational docking studies on analogs of 4-(4-Ethylpiperazin-1-yl)aniline, a scaffold of interest in the development of novel anticancer agents. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to inform rational drug design and guide further research in this area. The information presented is compiled from recent studies focusing on the synthesis, in-vitro evaluation, and in-silico analysis of these compounds.

Comparative Analysis of Anticancer Activity

Recent research has explored the anticancer potential of derivatives incorporating the 4-(4-Ethylpiperazin-1-yl) moiety. A notable study focused on novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide and (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone derivatives.[1] The in-vitro cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines, with several analogs demonstrating significant activity.[1] The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, offering a quantitative comparison of the analogs' performance. In-silico docking studies of these compounds reportedly showed a good correlation with the in-vitro experimental results.[1]

Compound IDTarget Cell LineIC50 (µM)[1]
C-4 A-549 (Human Lung Carcinoma)33.20
HCT-116 (Colon Cancer)11.33
C-5 A-549 (Human Lung Carcinoma)21.22
HCT-116 (Colon Cancer)45.89
C-14 MIAPaCa-2 (Pancreatic Cancer)<1
Gefitinib (Standard) A-549 (Human Lung Carcinoma)16.56
HCT-116 (Colon Cancer)10.51

Experimental Protocols: Computational Docking

The following outlines a general methodology for performing computational docking studies on this compound analogs, based on standard practices in the field.

1. Ligand Preparation: The three-dimensional structures of the this compound analogs are constructed using molecular modeling software. The structures are then energetically minimized using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations).

2. Protein Preparation: The crystal structure of the target protein, for instance, the Epidermal Growth Factor Receptor (EGFR) kinase domain, is retrieved from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and formal charges. The structure is then subjected to energy minimization to relieve any steric clashes.

3. Grid Generation: A grid box is defined around the active site of the target protein. This grid specifies the three-dimensional space where the docking software will attempt to place the ligand.

4. Molecular Docking: Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The prepared ligands are docked into the defined grid of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

5. Analysis of Docking Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This analysis includes evaluating the docking score (binding energy), identifying key interactions such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, and comparing the binding mode with that of known inhibitors.

Visualizations

Computational_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Binding Affinity Calculation Binding Affinity Calculation Pose Analysis->Binding Affinity Calculation

A general workflow for computational docking studies.

The core chemical structure of this compound.

Signaling Pathways and Biological Targets

Derivatives of this compound are often investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. For instance, many aniline-based kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[2] Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation, survival, and metastasis.

Signaling_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Aniline Analog (Inhibitor) Aniline Analog (Inhibitor) Aniline Analog (Inhibitor)->EGFR Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Inhibition of EGFR signaling by an aniline analog.

References

Safety Operating Guide

Safe Disposal of 4-(4-Ethylpiperazin-1-yl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-(4-Ethylpiperazin-1-yl)aniline, a compound recognized for its potential hazards. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][2] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, must be worn at all times to avoid skin and eye contact.[1][3] Avoid the formation of dust and aerosols.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3]

Spill Management:

In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1] Prevent the chemical from entering drains or waterways.[1][2] For minor spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain and collect the material.[3][4] The collected waste should be placed in a suitable, closed, and labeled container for disposal.[1][3] For major spills, contact your institution's environmental health and safety (EHS) department immediately.

Quantitative Hazard Data

The following table summarizes the known hazard classifications for this compound, providing a clear overview of the potential risks associated with this chemical.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[5]
Acute Toxicity, DermalH312Harmful in contact with skin[5]
Skin Corrosion/IrritationH315Causes skin irritation[5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5]
Acute Toxicity, InhalationH332Harmful if inhaled[5]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

Experimental Protocol for Waste Neutralization (for specific, approved instances):

Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations. This is not a substitute for professional waste disposal services.

  • Preparation: Work in a certified chemical fume hood. Ensure all necessary PPE is worn. Prepare a neutralizing agent, such as a dilute solution of hydrochloric acid (e.g., 5%).

  • Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water with stirring to create a dilute solution.

  • Neutralization: While continuously stirring, slowly add the dilute hydrochloric acid solution to the diluted waste. Monitor the pH of the solution. The goal is to neutralize the amine.

  • Disposal of Neutralized Solution: Once neutralized, the resulting solution must still be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[1]

  • Decontamination: Decontaminate all glassware and equipment used in the process.

Contaminated Material Disposal:

Any materials, such as gloves, absorbent pads, or empty containers, that have come into contact with this compound must be treated as hazardous waste. These items should be collected in a designated, labeled hazardous waste container. Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste.[1] The rinsed containers can then be disposed of according to institutional guidelines, which may include recycling or landfill disposal after being rendered unusable.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes is_routine_waste Is it routine lab waste? is_spill->is_routine_waste No minor_spill Minor Spill: - Use inert absorbent - Collect in labeled container spill_size->minor_spill Minor major_spill Major Spill: - Evacuate - Contact EHS spill_size->major_spill Major package_contaminated Collect in designated hazardous waste container minor_spill->package_contaminated end End: Safe Disposal major_spill->end waste_type Waste Type? is_routine_waste->waste_type Yes pure_compound Pure/Concentrated Compound waste_type->pure_compound Chemical contaminated_materials Contaminated Materials (gloves, containers, etc.) waste_type->contaminated_materials Materials package_pure Package in sealed, labeled hazardous waste container pure_compound->package_pure contaminated_materials->package_contaminated dispose Arrange for pickup by licensed chemical waste disposal service package_pure->dispose package_contaminated->dispose dispose->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for 4-(4-Ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 4-(4-Ethylpiperazin-1-yl)aniline, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 115619-01-7[1][2][3]

  • Molecular Formula: C12H19N3[1][2][3]

  • Molecular Weight: 205.30 g/mol [2][3]

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation.[2] Therefore, strict adherence to PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical goggles or safety glasses. A face shield is also recommended.[4]To prevent eye contact which can cause serious irritation.[2]
Hand Protection Chemical-impermeable gloves (e.g., Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton). Nitrile gloves are NOT recommended.[1][5]To prevent skin contact, as the substance is harmful and can cause irritation.[2]
Skin and Body Protection Wear suitable protective clothing, including a fully-buttoned lab coat. Fire/flame resistant and impervious clothing should be worn. Safety shoes are also recommended.[1][4]To prevent skin exposure and protect from potential splashes.
Respiratory Protection In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator.[1][4]To prevent inhalation, as the substance is harmful if inhaled and may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][4][5]

  • Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[4]

  • Designate a specific area for handling this compound, clearly marked with appropriate hazard warnings.[5]

2. Handling:

  • Avoid contact with skin and eyes.[1][4]

  • Do not breathe dust, mist, or vapors.[1][4]

  • Use non-sparking tools to prevent ignition.[1]

  • Purchase and use the smallest quantities necessary for the experiment.[5]

  • Transport the chemical in secondary, non-breakable containment.[5]

3. Storage:

  • Store in a tightly closed, properly labeled container.[1][5]

  • Keep in a cool, dry, and well-ventilated place.[1][4]

  • Store away from incompatible materials such as strong oxidizers, strong acids, and strong bases.[5]

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][4][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention if irritation persists.[1][4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste in a compatible and properly labeled container, such as a polyethylene container.[5]

  • Do not dispose of this chemical down the drain or in the regular waste stream.[5]

  • Store waste containers away from incompatible materials.[5]

2. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[4] This may involve removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[1][7]

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound, from receipt of the chemical to its final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Store Store Appropriately Inspect->Store DonPPE Don PPE Store->DonPPE Workstation Prepare Workstation (Fume Hood) DonPPE->Workstation Experiment Conduct Experiment Workstation->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Collect Waste Decontaminate->Waste Dispose Dispose via Approved Vendor Waste->Dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylpiperazin-1-yl)aniline
Reactant of Route 2
4-(4-Ethylpiperazin-1-yl)aniline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。